AZD1979
Descripción
an antagonist of melanin concentrating hormone receptor 1; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-31-19-8-4-18(5-9-19)22-26-27-23(34-22)24(30)29-11-21(12-29)33-20-6-2-17(3-7-20)10-28-13-25(14-28)15-32-16-25/h2-9,21H,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPIQPFRAPEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC6(C5)COC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106011 | |
| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254035-84-1 | |
| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254035-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-1979 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254035841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-1979 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9HGK5C4UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Central Nervous System Mechanism of Action of AZD1979: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the central nervous system (CNS). MCH, an orexigenic neuropeptide, plays a significant role in the regulation of energy homeostasis, and its effects are mediated through MCHR1 in rodents. In humans and other species like dogs, a second MCH receptor, MCHR2, is also present. This compound has been investigated as a potential therapeutic agent for obesity due to its ability to cross the blood-brain barrier and modulate key CNS pathways involved in appetite and energy expenditure. This technical guide provides an in-depth overview of the mechanism of action of this compound in the central nervous system, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Core Mechanism of Action in the CNS
This compound exerts its effects by binding to and inhibiting MCHR1 in the brain.[1][2] This antagonism blocks the downstream signaling cascades initiated by the endogenous ligand, MCH. The specificity of this compound for MCHR1 has been demonstrated in studies where the compound had no effect on food intake or body weight in mice lacking the MCHR1 gene (Mchr1 knockout mice).[1] The primary consequences of MCHR1 blockade by this compound in the CNS are a reduction in food intake and a preservation of energy expenditure, leading to a decrease in body weight.[1][2]
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of this compound with MCHR1 and its in vivo effects.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Value | Reference |
| MCHR1 Binding Affinity (Ki) | Human/Mouse | ~12 nM | [2] |
| MCHR1 Functional Antagonism (IC50, GTPγS) | Human | ~12 nM | [2] |
| MCHR2 Functional Activity (IC50, Ca2+ FLIPR) | Human | > 40 µM | [2] |
Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice
| Dose (p.o., twice daily) | Average Trough Plasma Concentration (µM) | Average Trough Brain MCHR1 Occupancy (%) | Change in Body Weight | Change in Body Fat Mass |
| 20 µmol/kg | 0.13 | 46 | Dose-dependent decrease | Decreased |
| 40 µmol/kg | 0.32 | 68 | Dose-dependent decrease | Decreased |
| 60 µmol/kg | 1.4 | 91 | Dose-dependent decrease | Decreased |
Data from a repeat dose study in female DIO mice.[1]
Table 3: In Vivo Effects of this compound in Beagle Dogs
| Dose (p.o., once daily) | AUC (µM*h) | Cmax (µM) | Change in Body Weight |
| 22 µmol/kg | 7.5 | 1.2 | Dose-dependent decrease |
| 65 µmol/kg | 30 | 3.9 | Dose-dependent decrease |
| 216 µmol/kg | 87 | 7.5 | Dose-dependent decrease |
Data from a 28-day general toxicology study in lean beagle dogs.[1]
Signaling Pathways
MCHR1 is a G-protein coupled receptor that primarily couples to Gi/o and Gq proteins.[3][4] Antagonism of MCHR1 by this compound inhibits these downstream signaling pathways.
Experimental Protocols
Ex Vivo Brain MCHR1 Receptor Occupancy Assay
This protocol outlines the key steps for determining the receptor occupancy of this compound in the brain.
Detailed Method:
-
Animal Dosing: Diet-induced obese (DIO) mice are orally administered with vehicle or varying doses of this compound.[1]
-
Brain Collection: At predetermined time points after dosing, animals are euthanized, and their brains are rapidly dissected and frozen on dry ice.[1]
-
Cryosectioning: Coronal brain sections (20 µm) are cut from the caudate putamen, a region with high MCHR1 expression, using a cryostat at -15°C.[1] The sections are then thaw-mounted onto microscope slides.[1]
-
Radioligand Incubation: Brain sections are incubated with a specific MCHR1 radioligand to label the available receptors.
-
Washing: Non-specific binding is removed by washing the sections in buffer.
-
Autoradiography: The slides are apposed to a phosphor imaging plate or autoradiographic film to detect the radioactive signal.
-
Quantification: The density of the signal is quantified using image analysis software. Receptor occupancy is calculated as the percentage reduction in specific radioligand binding in the brains of this compound-treated animals compared to vehicle-treated controls.
In Vivo Efficacy Studies in DIO Mice
This protocol describes the general workflow for assessing the effect of this compound on body weight and food intake in a diet-induced obesity model.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AZD1979 in Energy Expenditure: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3][4][5] Preclinical studies have demonstrated its efficacy in promoting weight loss through a dual mechanism of action: reduction of food intake and preservation of energy expenditure.[1][2][3][4] This technical guide provides a comprehensive overview of the role of this compound in energy expenditure, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction: The Melanin-Concentrating Hormone System and Energy Homeostasis
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy balance. It is primarily produced in the lateral hypothalamus and zona incerta. MCH exerts its effects by binding to its G-protein coupled receptor, MCHR1. Activation of MCHR1 is known to be orexigenic, meaning it stimulates food intake and promotes weight gain. Consequently, antagonism of MCHR1 has emerged as a promising therapeutic strategy for the treatment of obesity.
This compound was developed as a potent and selective MCHR1 antagonist.[1][6] It has been shown to effectively cross the blood-brain barrier and bind to MCHR1 in the central nervous system, leading to a reduction in body weight in preclinical models.[1][2][3] A key finding from these studies is that the weight loss induced by this compound is not solely attributable to decreased caloric intake but also involves a significant contribution from increased energy expenditure.[1][2][3][4]
Mechanism of Action of this compound
This compound functions by competitively blocking the binding of endogenous MCH to the MCHR1. This antagonism inhibits the downstream signaling cascade that normally promotes energy storage and reduces energy expenditure. The specificity of this compound for MCHR1 has been confirmed in studies using Mchr1 knockout (KO) mice, where the compound showed no effect on food intake or body weight.[1][2][3]
Signaling Pathway
MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon binding of MCH, the receptor activates downstream signaling pathways that ultimately influence neuronal activity and energy homeostasis. The antagonism by this compound blocks this activation.
Quantitative Data from Preclinical Studies
The effects of this compound on energy expenditure have been quantified in various preclinical models. The data presented below is a summary of key findings from studies in diet-induced obese (DIO) mice and beagle dogs.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 | ~12 nM | Not Specified | MCHR1 Antagonism | [4] |
| Ki (Binding) | 12.1 nM | Not Specified | MCHR1 Binding | [5] |
| Ki (GTPγS) | 5.1 nM | Not Specified | MCHR1 Functional | [5] |
Table 2: Effects of this compound on Body Weight and Energy Expenditure in DIO Mice
| Treatment Group | Dose | Duration | Change in Body Weight | Change in Food Intake | Change in Energy Expenditure | Reference |
| Vehicle | - | 21 days | - | - | - | [1] |
| This compound | 20 µmol/kg (p.o., twice daily) | 21 days | Dose-dependent reduction | Initial decrease | Preserved/Increased | [1] |
| This compound | 40 µmol/kg (p.o., twice daily) | 21 days | Dose-dependent reduction | Initial decrease | Preserved/Increased | [1] |
| This compound | 60 µmol/kg (p.o., twice daily) | 21 days | Dose-dependent reduction | Initial decrease | Preserved/Increased | [1] |
| Pair-fed Vehicle | - | - | Less reduction than this compound group | Matched to this compound group | - | [1] |
Table 3: Effects of this compound on Body Weight in Beagle Dogs
| Treatment Group | Dose | Duration | Change in Body Weight | Reference |
| Vehicle | - | Not Specified | - | [1] |
| This compound | Not Specified | Not Specified | Dose-dependent reduction | [1] |
Experimental Protocols
The findings regarding this compound's impact on energy expenditure are supported by a series of well-defined experimental protocols.
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.
-
Treatment: this compound or vehicle is administered orally, often twice daily.
-
Measurements: Body weight, food intake, and body composition are monitored regularly.
Indirect Calorimetry
This technique is used to measure energy expenditure.
-
Apparatus: Mice are housed individually in metabolic cages (e.g., Comprehensive Laboratory Animal Monitoring System - CLAMS).
-
Acclimation: Animals are acclimated to the cages for a period before data collection begins.
-
Measurements: Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and locomotor activity are continuously monitored.
-
Data Analysis: Energy expenditure is calculated from VO2 and VCO2 data.
Pair-Feeding Studies
Pair-feeding studies are crucial to disentangle the effects of reduced food intake from a direct effect on energy expenditure.
-
Study Arms:
-
Group 1 (Ad libitum fed): Receives vehicle and has free access to food.
-
Group 2 (this compound treated): Receives this compound and has free access to food.
-
Group 3 (Pair-fed): Receives vehicle and is given the same amount of food consumed by the this compound-treated group on the previous day.
-
-
Outcome: If the this compound-treated group loses more weight than the pair-fed group, it indicates that the drug has an effect on energy expenditure independent of its effect on food intake.[1]
Experimental Workflow
The Potential Role of Brown Adipose Tissue (BAT)
While the initial studies on this compound did not extensively investigate the role of brown adipose tissue (BAT), the discovery of MCHR1 expression in both rodent and human BAT opens up a plausible mechanism for the observed increase in energy expenditure.[7] BAT is a specialized tissue responsible for non-shivering thermogenesis, a process that dissipates energy as heat. Activation of BAT is a known mechanism for increasing energy expenditure. The presence of MCHR1 in BAT suggests that this compound could potentially disinhibit sympathetic outflow to BAT or act directly on brown adipocytes to increase thermogenesis. Further research is warranted to elucidate the precise role of BAT in the metabolic effects of this compound.
Conclusion
This compound is a potent MCHR1 antagonist that effectively reduces body weight in preclinical models. Its mechanism of action is twofold: it suppresses food intake and preserves or increases energy expenditure. The effect on energy expenditure has been demonstrated through indirect calorimetry and pair-feeding studies. The discovery of MCHR1 in brown adipose tissue suggests a potential avenue through which this compound may mediate its effects on energy expenditure. These findings underscore the therapeutic potential of MCHR1 antagonism for the treatment of obesity and highlight the importance of considering both energy intake and expenditure in the development of anti-obesity drugs.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gup.ub.gu.se [gup.ub.gu.se]
- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (this compound), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of melanin-concentrating hormone receptor 1 in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1979: A Technical Guide on its Role in Food Intake Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZD1979, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It details the compound's mechanism of action, its effects on food intake and energy homeostasis, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of obesity, metabolism, and drug development.
Core Mechanism of Action
This compound exerts its effects by competitively binding to and blocking the MCHR1 in the central nervous system (CNS).[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide known to be an orexigen, meaning it stimulates appetite.[2][3] By antagonizing the MCHR1, this compound effectively inhibits the downstream signaling pathways that promote food intake. This leads to a reduction in appetite and subsequent weight loss.[1][2][4] Furthermore, this compound has been shown to prevent the adaptive decrease in energy expenditure that typically accompanies weight loss, contributing to a more sustained reduction in body weight.[1][2][4]
Signaling Pathway of MCHR1 and its Antagonism by this compound
Quantitative Effects on Food Intake and Body Weight
Studies in diet-induced obese (DIO) mice and dogs have demonstrated the efficacy of this compound in reducing food intake and body weight. The initial phase of weight loss is primarily driven by a decrease in food consumption, which is later supplemented by the preservation of energy expenditure.[1][2][4]
Table 1: Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Dosage | Duration | Observation |
| Body Weight | This compound | Dose-dependent | Chronic | Significant reduction in body weight compared to vehicle.[2][4] |
| Food Intake | This compound | 30 mg/kg p.o. | 3 days | Significant reduction in cumulative food intake.[3] |
| Energy Expenditure | This compound | Not specified | Chronic | Prevention of the adaptive reduction in energy expenditure.[1][2][4] |
| Specificity | This compound in Mchr1 KO mice | Not specified | Chronic | No effect on food intake or body weight.[1][2][4] |
Table 2: Effects of this compound in Dogs
| Parameter | Treatment Group | Dosage | Observation |
| Body Weight | This compound | Dose-dependent | Dose-dependent reduction in body weight.[1][2][4] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to evaluate the effects of this compound.
Animal Models and Husbandry
-
Diet-Induced Obese (DIO) Mice: Wild-type mice are fed a high-fat diet for an extended period to induce obesity.[2][4] Mchr1 knockout (KO) mice on a similar diet serve as a negative control to demonstrate the specificity of this compound for the MCH1 receptor.[2][3][4]
-
Dogs: Beagle dogs are often used as a non-rodent model as they, like humans, express both MCH receptor isoforms.[1][2]
Drug Administration
-
Route of Administration: this compound is typically administered orally (p.o.).[3]
-
Vehicle: The control group receives a vehicle solution, such as 0.5% methylcellulose in water.[3]
Measurement of Food Intake and Body Weight
-
Food Intake: Cumulative food intake is measured daily by weighing the remaining food pellets.
-
Body Weight: Body weight is recorded at regular intervals throughout the study period.
Indirect Calorimetry
Indirect calorimetry is used to assess energy expenditure. Mice are individually housed in metabolic chambers, and oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured to calculate the respiratory exchange ratio (RER) and total energy expenditure.
Pair-Feeding Studies
To distinguish the effects of this compound on energy expenditure from those on food intake, pair-feeding studies are conducted. In these experiments, a control group of mice is given the same amount of food as that consumed by the this compound-treated group. This allows for the direct comparison of body weight changes independent of caloric intake.[2][4]
Experimental Workflow for Preclinical Evaluation of this compound
Conclusion
This compound is a potent MCH1 receptor antagonist that effectively reduces food intake and body weight in preclinical models of obesity. Its dual mechanism of action, involving both the suppression of appetite and the maintenance of energy expenditure, makes it a promising candidate for the treatment of obesity and its associated metabolic disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of MCH1 receptor antagonists and their therapeutic potential.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gup.ub.gu.se [gup.ub.gu.se]
Preclinical Profile of AZD1979: A Novel MCHR1 Antagonist for Obesity Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain.[1] MCHR1 plays a crucial role in the regulation of energy homeostasis, making it a compelling target for the development of anti-obesity therapeutics. Preclinical studies in various animal models have demonstrated the potential of this compound to reduce body weight and improve metabolic parameters. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its effects by blocking the binding of melanin-concentrating hormone (MCH) to MCHR1.[1] This antagonism disrupts the downstream signaling cascades that promote food intake and reduce energy expenditure. The initial weight loss mediated by this compound is primarily driven by a decrease in food intake, with a subsequent contribution from the preservation of energy expenditure.[1][2]
MCHR1 Signaling Pathway
The binding of MCH to its receptor, MCHR1, initiates a cascade of intracellular signaling events. MCHR1 can couple to different G-proteins, primarily Gαi and Gαq, leading to the modulation of distinct downstream pathways. The antagonism of this pathway by this compound is central to its therapeutic effect.
Caption: MCHR1 Signaling Pathway Antagonized by this compound.
Quantitative Preclinical Data
The efficacy of this compound has been evaluated in diet-induced obese (DIO) mice and beagle dogs. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice [1]
| Parameter | Vehicle | This compound (60 μmol·kg⁻¹ twice daily) |
| Body Weight Change (%) | ||
| Day 20 (Female) | +2.5% | -8.5% |
| Day 20 (Male) | +3.0% | -7.0% |
| Cumulative Food Intake (g) | ||
| Day 20 (Female) | ~60 g | ~45 g |
| Day 20 (Male) | ~65 g | ~50 g |
| *p < 0.05 vs. Vehicle |
Table 2: Effect of this compound on Body Weight in Beagle Dogs (28-Day Study) [2]
| Dose (μmol·kg⁻¹ once daily) | Body Weight Change (%) |
| 0 (Vehicle) | +1.0% |
| 22 | -2.5% |
| 65 | -4.0% |
| 216 | -6.5% |
| p < 0.05 vs. Vehicle |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.
Diet-Induced Obese (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity driven by a high-fat diet.
Protocol:
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[3]
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD). The HFD typically contains 45-60% of calories from fat.[3][4] A common formulation is Research Diets D12492 (60% kcal from fat).[3]
-
Duration: Mice are maintained on the HFD for a period of 12-16 weeks to develop a stable obese phenotype, characterized by significantly increased body weight and fat mass compared to control mice on a standard diet.[5]
-
Monitoring: Body weight and food intake are monitored weekly throughout the diet-induction period.
Caption: Workflow for Generating a Diet-Induced Obese Mouse Model.
Pair-Feeding Study
Objective: To determine if the effect of a treatment on body weight is independent of its effect on food intake.[6]
Protocol:
-
Animal Model: Diet-induced obese mice are used.
-
Group Allocation: Mice are divided into three groups:
-
Group 1 (Ad libitum): Treated with the experimental compound (e.g., this compound) and have free access to food.
-
Group 2 (Pair-fed): Treated with vehicle and given the same amount of food consumed by the ad libitum group on the previous day.
-
Group 3 (Vehicle Control): Treated with vehicle and have free access to food.
-
-
Dosing and Feeding:
-
Group 1 receives the experimental compound daily. Their food intake is measured daily.
-
Group 2 receives the vehicle daily. The amount of food provided is matched to the intake of Group 1 from the preceding 24 hours.
-
Group 3 receives the vehicle daily with ad libitum access to food.
-
-
Measurements: Body weight is measured daily for all groups.
-
Analysis: The body weight changes between the ad libitum treated group and the pair-fed group are compared. If the treated group loses more weight than the pair-fed group, it suggests the compound also affects energy expenditure.[6]
Caption: Logical Flow of a Pair-Feeding Experiment.
Indirect Calorimetry
Objective: To measure energy expenditure and fuel utilization by quantifying oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[7][8]
Protocol:
-
Apparatus: Mice are individually housed in metabolic cages (e.g., Columbus Instruments CLAMS) equipped for continuous monitoring of gas exchange.[1]
-
Acclimatization: Mice are acclimated to the metabolic cages for at least 24-48 hours before data collection to minimize stress-induced artifacts.
-
Data Collection: VO₂ and VCO₂ are measured at regular intervals (e.g., every 15-30 minutes) over a 24-48 hour period. Locomotor activity is also simultaneously recorded.
-
Calculations:
-
Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO₂ to VO₂. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.
-
Energy Expenditure (EE): Calculated from VO₂ and VCO₂ data using the Weir equation or a similar formula.[9]
-
-
Analysis: Energy expenditure is often normalized to body weight or lean body mass. The data is analyzed to compare the effects of the treatment on total energy expenditure, as well as energy expenditure during light and dark cycles.
Caption: Experimental Workflow for Indirect Calorimetry in Mice.
Conclusion
The preclinical data for this compound strongly support its potential as an anti-obesity agent. Its mechanism of action, centered on the antagonism of the MCHR1 receptor, leads to a reduction in body weight through a dual effect on decreasing food intake and preserving energy expenditure. The quantitative data from studies in DIO mice and dogs demonstrate a clear dose-dependent efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of MCHR1 antagonists and other novel anti-obesity compounds. Further research will be crucial to fully elucidate the therapeutic potential of this class of drugs in a clinical setting.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 8. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
AZD1979: A Selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of AZD1979, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of MCHR1 and the therapeutic potential of its antagonists. This document details the mechanism of action of MCHR1, the pharmacological profile of this compound, and the experimental methodologies used for its characterization.
Introduction to the MCH System
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and sleep.[1] In mammals, MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. While rodents express only MCHR1, humans, dogs, and other non-human primates express both receptors.[2][3] The MCH system, particularly MCHR1, has emerged as a significant target for the development of therapeutics for obesity and other metabolic disorders, as well as anxiety and depression.[1][4]
Activation of MCHR1 by its endogenous ligand, MCH, initiates signaling through multiple G protein pathways, primarily Gαi and Gαq.[5][6] This dual signaling capacity allows MCHR1 to modulate a complex array of downstream cellular responses.
MCHR1 Signaling Pathways
MCHR1 activation leads to the engagement of two primary signaling cascades:
-
Gαi-Coupled Pathway : The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is often associated with the regulation of neuronal excitability.[7]
-
Gαq-Coupled Pathway : The Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC), influencing processes like gene transcription and cell proliferation.[7][8]
The antagonism of these pathways by compounds like this compound forms the basis of their therapeutic potential.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacodynamics of AZD1979: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacodynamics of AZD1979, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHr1). This compound was investigated as a potential therapeutic agent for the treatment of obesity. This document summarizes its mechanism of action, target engagement, and its effects on energy homeostasis, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at the MCHr1 in the central nervous system. Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy balance, with its orexigenic (appetite-stimulating) effects being a key function. By blocking the binding of MCH to its receptor, this compound effectively inhibits the downstream signaling pathways that promote food intake and energy storage. This antagonism leads to a dual effect on body weight: a reduction in food consumption and a preservation of energy expenditure, ultimately resulting in weight loss.[1][2] The specificity of this compound for the MCHr1 has been confirmed in studies using Mchr1 knockout mice, where the compound showed no effect on food intake or body weight.[3]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data obtained from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Value | Species | Assay Type |
| IC50 | ~12 nM | Not Specified | Not Specified |
| Ki | 5.1 nM | Not Specified | GTPγS binding |
| Ki | 12.1 nM | Not Specified | Radioligand Binding |
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Species | Dose | Dosing Regimen | Effect on Body Weight | Effect on Food Intake |
| Mouse (DIO) | 60 μmol·kg⁻¹ | Twice daily, p.o. | Significant reduction | Significant reduction |
Table 3: In Vivo Efficacy in Dogs
| Species | Dose (μmol·kg⁻¹) | Dosing Regimen | Effect on Body Weight |
| Beagle Dog | 22 | Once daily, p.o. for 28 days | Dose-dependent reduction |
| Beagle Dog | 65 | Once daily, p.o. for 28 days | Dose-dependent reduction |
| Beagle Dog | 216 | Once daily, p.o. for 28 days | Dose-dependent reduction |
Signaling Pathways
The binding of MCH to MCHr1, a G protein-coupled receptor, can activate multiple intracellular signaling cascades. This compound, by blocking this initial step, prevents the downstream effects. The primary signaling pathways modulated by MCHr1 are depicted below.
References
- 1. Measurements of Food Intake and Pair-Feeding Protocol [bio-protocol.org]
- 2. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AZD1979 on Metabolic Parameters in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the metabolic effects of AZD1979, a potent and selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist, in rodent models. The document synthesizes key findings on its impact on body weight, composition, food intake, energy expenditure, and glucose homeostasis, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and drug development efforts in the field of obesity and metabolic disorders.
Core Efficacy of this compound in Diet-Induced Obese (DIO) Mice
This compound has demonstrated significant efficacy in reducing body weight and improving metabolic parameters in diet-induced obese (DIO) mice. The primary mechanism of action is the antagonism of the MCH1 receptor, a key regulator of energy balance in the central nervous system.
Dose-Dependent Effects on Body Weight and Composition
Oral administration of this compound to female DIO mice twice daily for 21 days resulted in a dose-dependent reduction in body weight.[1] This weight loss was primarily attributed to a significant decrease in body fat mass, with no significant alteration in lean body mass.[1]
Table 1: Dose-Dependent Effects of this compound on Body Weight and Composition in Female DIO Mice
| Treatment Group (oral, twice daily) | Mean Body Weight Change from Vehicle (%) | Body Fat Mass (g) | Lean Body Mass (g) |
| Vehicle | 0 | 13.5 ± 0.6 | 21.1 ± 0.3 |
| This compound (20 µmol/kg) | -5.8 | 11.1 ± 0.5 | 21.0 ± 0.4 |
| This compound (40 µmol/kg) | -9.2 | 9.8 ± 0.4 | 20.8 ± 0.2 |
| This compound (60 µmol/kg) | -12.5 | 8.7 ± 0.5 | 20.6 ± 0.3 |
Data are presented as mean ± SEM. Body composition was measured at the end of the 21-day treatment period.[1]
Impact on Food Intake and Energy Expenditure
The initial body weight loss induced by this compound is driven by a reduction in food intake.[1][2] However, a key finding is the preservation of energy expenditure, which counteracts the typical adaptive decrease in metabolism seen with weight loss.[1][2] This dual action on both energy intake and expenditure contributes to the robust weight-lowering effect of the compound.
In a study with male DIO mice, a twice-daily oral dose of 60 µmol/kg of this compound for 17 days significantly reduced cumulative food intake compared to vehicle-treated animals.[1] Pair-feeding experiments, where vehicle-treated mice were given the same amount of food as the this compound-treated group, demonstrated that the this compound group still lost more weight, confirming an effect on energy expenditure.[1]
Table 2: Effects of this compound and Pair-Feeding on Metabolic Parameters in Male DIO Mice
| Parameter | Vehicle | This compound (60 µmol/kg) | Pair-Fed Vehicle |
| Cumulative Food Intake (g over 17 days) | 65.1 ± 2.1 | 51.3 ± 1.5 | 51.3 ± 0.0 |
| Body Weight Change (g over 17 days) | +1.9 ± 0.5 | -5.8 ± 0.4 | -3.1 ± 0.3 |
| Terminal Body Fat Mass (g) | 16.2 ± 0.8 | 10.1 ± 0.5* | 12.9 ± 0.6 |
| Terminal Lean Mass (g) | 25.9 ± 0.3 | 24.9 ± 0.2 | 25.1 ± 0.3 |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.[1]
Improvements in Glucose Homeostasis
This compound treatment also leads to improvements in insulin sensitivity. In DIO mice, the compound lowered plasma insulin levels and the homeostasis model assessment of insulin resistance (HOMA-IR) index.[1] Furthermore, in lean mice on a high-fat diet, this compound prevented the development of glucose intolerance.[1]
Experimental Methodologies
This section details the key experimental protocols utilized in the cited studies to evaluate the metabolic effects of this compound in rodents.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: C57BL/6J or C57BL/6N mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[3][4]
-
Age: Mice are typically started on the high-fat diet at 6-8 weeks of age.[3][4]
-
Diet: A high-fat diet with 45% to 60% of kilocalories derived from fat is administered ad libitum for a period of 12-19 weeks to induce obesity.[1][5][6] The control group is fed a standard chow or a low-fat diet with a matched composition (e.g., 10% kcal from fat).[6][7]
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[3]
-
Confirmation of Obesity: A significant increase in body weight (typically 20-30% more than control mice) and increased adiposity confirm the obese phenotype.[6]
Drug Administration
-
Compound: this compound is administered orally (p.o.) via gavage.
-
Vehicle: While not explicitly stated in the primary study, a common vehicle for oral administration of similar compounds in rodents is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) or a mixture of Tween 80 and water.
-
Dosing Regimen: Dosing is typically performed twice daily for chronic studies.[1]
Indirect Calorimetry
-
Purpose: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
Apparatus: An open-circuit indirect calorimetry system (e.g., Columbus Instruments CLAMS or similar) is used.[1][8]
-
Acclimatization: Mice are individually housed in the calorimetry chambers for at least 24 hours to acclimate before data collection begins.[8][9]
-
Measurements: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured at regular intervals.[8]
-
Calculations:
-
Respiratory Exchange Ratio (RER): RER = VCO2 / VO2. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.
-
Energy Expenditure (EE): Calculated using the Weir equation or a simplified version: EE (kcal/hr) = (3.815 + 1.232 * RER) * VO2.[1]
-
-
Data Analysis: Energy expenditure is often normalized to body weight or lean body mass.
Body Composition Analysis
-
Method: Dual-energy X-ray absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) is used to determine fat mass and lean mass.[9]
Signaling Pathways and Experimental Workflows
MCH1 Receptor Signaling Pathway
This compound exerts its effects by blocking the binding of melanin-concentrating hormone (MCH) to its receptor, MCH1R. This G protein-coupled receptor is primarily coupled to Gαi and Gαq proteins.[10] Antagonism of MCH1R in hypothalamic neurons is believed to disinhibit pathways that suppress food intake and promote energy expenditure.
Caption: MCH1R signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Evaluating this compound in DIO Mice
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a compound like this compound in a diet-induced obesity model.
Caption: A typical experimental workflow for evaluating this compound in DIO mice.
Conclusion
This compound demonstrates a robust anti-obesity effect in rodent models, driven by a dual mechanism of reducing food intake and preserving energy expenditure. Its efficacy in decreasing fat mass and improving glucose homeostasis highlights the therapeutic potential of MCH1R antagonism for the treatment of obesity and related metabolic disorders. The detailed methodologies and pathway analyses provided in this guide serve as a valuable resource for researchers aiming to further investigate this compound and the broader role of the MCH system in energy balance.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gup.ub.gu.se [gup.ub.gu.se]
- 3. Diet-induced obesity murine model [protocols.io]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eptrading.co.jp [eptrading.co.jp]
- 8. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 9. Coupling of energy intake and energy expenditure across a temperature spectrum: impact of diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AZD1979: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis. Developed as a potential therapeutic agent for obesity, this compound emerged from a lead optimization program focused on enhancing physicochemical properties to ensure central nervous system (CNS) exposure while minimizing off-target effects. Preclinical studies in diet-induced obese (DIO) mice and beagle dogs demonstrated that this compound effectively reduces body weight by decreasing food intake and preserving energy expenditure. Despite promising preclinical data, the clinical development of this compound was halted during Phase 1 trials. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction
The Melanin-concentrating hormone (MCH) system is a key regulator of feeding behavior and energy balance. MCH, a neuropeptide, exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2.[1][2][3] MCHR1 is the primary receptor in mammals and is predominantly expressed in the CNS.[2] Antagonism of MCHR1 has been a therapeutic strategy for the treatment of obesity.[1][2][3]
This compound was identified through a drug discovery program aimed at developing a potent and selective MCHR1 antagonist with favorable pharmacokinetic properties for CNS penetration.[4][5][6] The lead optimization process focused on reducing lipophilicity and mitigating off-target activities, such as interactions with the hERG channel.[4][5][7] This effort led to the discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, designated as this compound.[4][5]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the MCHR1. The MCHR1 is known to couple to Gi, Go, and Gq proteins.[2] Upon binding of the endogenous agonist, MCH, the receptor activates these G proteins, initiating downstream signaling cascades that ultimately lead to an increase in appetite (orexigenic effect). This compound blocks the binding of MCH to MCHR1, thereby inhibiting this signaling pathway and reducing food intake.
Preclinical Pharmacology
The efficacy of this compound was evaluated in several preclinical models, primarily in diet-induced obese (DIO) mice and beagle dogs. These studies consistently demonstrated a dose-dependent reduction in body weight.
In Vitro Profile
This compound is a potent antagonist of the human MCHR1, with a pA2 of approximately 7.9. It exhibits high selectivity for MCHR1 over other receptors, including MCHR2.
| Parameter | Value | Species | Assay |
| IC50 | ~12 nM | Human, Mouse | GTPγS Activity Assay |
| Ki | ~12.1 nM | Human | Radioligand Binding Assay |
| Ki (GTPγS) | 5.1 nM | Human | GTPγS Binding Assay |
| MCHR2 Activity | IC50 > 40 µM | Human | Ca2+ FLIPR Assay |
Table 1: In Vitro Potency and Selectivity of this compound. [4][8][9]
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
In DIO mice, oral administration of this compound led to a significant and dose-dependent reduction in body weight.[3][6] This effect was primarily due to a decrease in fat mass, with no significant change in lean body mass.[6] The weight loss was attributed to a combination of reduced food intake and the preservation of energy expenditure.[3][6][10]
| Dose (µmol/kg, p.o., twice daily) | Body Weight Change (%) | Fat Mass Change (%) | Food Intake Change (%) |
| 20 | Significant Reduction | Significant Reduction | Reduction |
| 40 | Greater Reduction | Greater Reduction | Greater Reduction |
| 60 | Maximal Reduction | Maximal Reduction | Maximal Reduction |
Table 2: Summary of this compound Efficacy in DIO Mice after 21 Days of Treatment. [6]
In Vivo Efficacy in Dogs
This compound was also evaluated in beagle dogs, a species that, like humans, expresses both MCHR1 and MCHR2.[3][6] A 28-day study with once-daily oral dosing showed a dose-dependent decrease in body weight, confirming the efficacy of MCHR1 antagonism in a non-rodent species with both receptor subtypes.[6]
| Dose (µmol/kg, p.o., once daily) | Body Weight Change (%) |
| 22 | Reduction |
| 65 | Greater Reduction |
| 216 | Maximal Reduction |
Table 3: Effect of this compound on Body Weight in Beagle Dogs after 28 Days. [6]
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation.
Protocol:
-
Membrane Preparation: Cell membranes expressing recombinant human MCHR1 are prepared and stored at -80°C.
-
Assay Buffer: The assay is conducted in a buffer containing HEPES, NaCl, MgCl₂, and GDP.
-
Incubation: Membranes are incubated with a fixed concentration of MCH (agonist) and varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³⁵S]GTPγS (IC₅₀) is calculated.
Ex Vivo Receptor Occupancy Assay
This assay determines the extent to which this compound binds to MCHR1 in the brain after in vivo administration.
References
- 1. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by this compound, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 8. medkoo.com [medkoo.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
AZD1979's chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AZD1979, a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). All data is presented to facilitate further research and development in the field of metabolic diseases.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (3-(4-((2-oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, is a novel small molecule developed as a potential therapeutic agent for obesity.[1] Its lead optimization focused on reducing lipophilicity to improve central nervous system (CNS) exposure and minimize off-target effects.[2]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3-(4-((2-oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone | [1] |
| CAS Number | 1254035-84-1 | [3][4] |
| Molecular Formula | C₂₅H₂₆N₄O₅ | [3][4] |
| Molecular Weight | 462.50 g/mol | [3][4] |
| SMILES | O=C(C1=NN=C(C2=CC=C(OC)C=C2)O1)N3CC(OC4=CC=C(CN(C5)CC65COC6)C=C4)C3 | [1][3] |
| Appearance | Off-white to light yellow solid | [3] |
| Solubility | Soluble in DMSO, not in water.[1] Formulations include 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL).[3][4] | [1][3][4] |
| Physicochemical Profile | Favorable properties for a CNS indication, including appropriate lipophilicity and excellent permeability with no efflux.[2] | [2] |
Pharmacological Properties
This compound is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain and implicated in the regulation of energy homeostasis.[5][6]
Table 2: In Vitro Pharmacological Activity of this compound
| Parameter | Value | Description | Reference |
| Target | Melanin-concentrating hormone receptor 1 (MCHR1) | A GPCR involved in regulating energy balance and food intake. | [3][5] |
| IC₅₀ | ~12 nM | Concentration causing 50% inhibition of MCHR1 activity in a human GTPγS assay. | [3][5] |
| Kᵢ | ~12 nM | Binding affinity for the human and mouse MCH1 receptor. | [1][5] |
| Selectivity | IC₅₀ > 40 μM for MCH2 receptor | Demonstrates high selectivity for MCHR1 over MCH2. | [5] |
| Off-Target Activity | hERG IC₅₀ = 22 μM | Low in vitro interaction with the hERG potassium channel. | [5] |
Mechanism of Action
Melanin-concentrating hormone (MCH) is an orexigenic neuropeptide that, upon binding to MCHR1, stimulates food intake and decreases energy expenditure.[5][6] MCHR1 couples to Gᵢ and Gᵩ proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.[7] this compound acts as a competitive antagonist at the MCHR1, blocking the downstream signaling cascades initiated by MCH. This results in a dual effect on body weight homeostasis: an initial reduction in food intake followed by the preservation of energy expenditure.[5][8]
Below is a diagram illustrating the signaling pathway of MCHR1 and the point of intervention for this compound.
In Vivo Efficacy
This compound has demonstrated efficacy in reducing body weight in preclinical animal models of obesity. The effects were shown to be specific to the MCH1 receptor, as the compound had no effect in Mchr1 knockout mice.[5][8]
Table 3: Summary of In Vivo Studies with this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | 20, 40, or 60 µmol/kg, p.o., twice daily for 21 days | Dose-dependent reduction in body weight. Improved insulin sensitivity. Initial decrease in food intake, followed by preserved energy expenditure. | [3][5] |
| Mchr1 Knockout (KO) Mice | 60 µmol/kg, p.o., twice daily for 20 days | No effect on food intake or body weight, confirming MCHR1-specific action. | [5] |
| Beagle Dogs | 22, 65, or 216 µmol/kg, p.o., once daily for 28 days | Dose-dependent reduction in body weight. | [5] |
Experimental Protocols
In Vitro [³⁵S]GTPγS Binding Assay (Representative Protocol)
This functional assay measures the ability of a compound to inhibit agonist-induced G-protein activation.
-
Membrane Preparation : Membranes are prepared from HEK293 cells stably expressing the human MCHR1.
-
Assay Buffer : 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 10 µM GDP.
-
Reaction Mixture : In a 96-well plate, incubate cell membranes (5-10 µg protein) with varying concentrations of this compound and a fixed concentration of the agonist MCH for 30 minutes at 30°C.
-
Initiation of Reaction : Add [³⁵S]GTPγS (0.1 nM) to each well to initiate the binding reaction and incubate for an additional 60 minutes at 30°C.
-
Termination and Filtration : Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification : Dry the filter plates, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis : Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
In Vivo Study in Diet-Induced Obese (DIO) Mice (Workflow)
The following diagram outlines the typical workflow for assessing the efficacy of this compound in a diet-induced obesity mouse model.
Clinical Development
A Phase 1 clinical trial (NCT02072993) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.[3] However, the trial was terminated due to reaching pre-defined study-stopping criteria related to safety.[9][10]
Conclusion
This compound is a well-characterized, potent, and selective MCHR1 antagonist with demonstrated efficacy in preclinical models of obesity. Its mechanism of action, involving the modulation of both food intake and energy expenditure, makes the MCHR1 pathway an interesting target for anti-obesity therapeutics. While the clinical development of this compound was halted, the extensive preclinical data available provides a valuable resource for researchers in the field of metabolic drug discovery. The information and protocols detailed in this guide are intended to support further investigation into MCHR1 antagonism and the development of novel therapies for obesity and related metabolic disorders.
References
- 1. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 2. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biolabs.com [creative-biolabs.com]
The Role of Melanin-Concentrating Hormone Receptor 1 (MCHR1) in Diet-Induced Obesity and the Therapeutic Potential of AZD1979: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating global prevalence of obesity necessitates the exploration of novel therapeutic targets within the complex neurocircuitry of energy homeostasis. The melanin-concentrating hormone (MCH) system, and specifically its primary receptor in rodents, MCHR1, has emerged as a compelling target. Extensive preclinical data demonstrate that genetic or pharmacological inactivation of MCHR1 confers resistance to diet-induced obesity (DIO). This technical guide provides an in-depth review of the role of MCHR1 in the pathophysiology of DIO, with a particular focus on the preclinical data and therapeutic rationale for the MCHR1 antagonist, AZD1979. We will delve into the intricate signaling pathways of MCHR1, present detailed experimental protocols for key in vivo studies, and offer a comprehensive analysis of the quantitative data from studies investigating MCHR1 knockout mice and the effects of this compound.
MCHR1: A Central Regulator of Energy Balance
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta, regions of the brain critically involved in the regulation of feeding behavior and energy metabolism. MCH exerts its orexigenic (appetite-stimulating) effects through two G-protein coupled receptors (GPCRs), MCHR1 and MCHR2. While humans and other species like dogs express both receptors, rodents exclusively express MCHR1, making it a valuable target for preclinical obesity research.
Genetic ablation of the MCHR1 gene in mice results in a lean phenotype characterized by resistance to diet-induced obesity, despite exhibiting hyperphagia (increased food intake). This paradoxical phenotype is attributed to a significant increase in energy expenditure and locomotor activity. These findings underscore the pivotal role of MCHR1 in integrating signals related to energy intake and expenditure.
MCHR1 Signaling Pathways
MCHR1 is a pleiotropically coupled GPCR, engaging with Gi, Go, and Gq proteins upon activation by MCH. This promiscuous coupling initiates multiple downstream signaling cascades that collectively modulate neuronal excitability and function:
-
Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and other cAMP-dependent signaling molecules.
-
Gq Pathway: Engagement of the Gq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
-
ERK Activation: Downstream of both Gi/o and Gq activation, MCHR1 signaling converges on the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). ERK is a key mediator of cellular processes such as gene expression and synaptic plasticity.
The intricate signaling network initiated by MCHR1 activation provides multiple avenues for therapeutic intervention.
This compound: A Potent MCHR1 Antagonist
This compound is a novel, potent, and selective antagonist of MCHR1. Preclinical studies have demonstrated its efficacy in reducing body weight in animal models of obesity.
Mechanism of Action
This compound exerts its anti-obesity effects by competitively blocking the binding of MCH to MCHR1 in the central nervous system. This antagonism inhibits the downstream signaling cascades that promote food intake and suppress energy expenditure. The specificity of this compound for MCHR1 has been unequivocally demonstrated in studies using MCHR1 knockout mice, where the compound had no effect on food intake or body weight.
In diet-induced obese (DIO) mice, the initial body weight loss mediated by this compound is driven by a reduction in food intake. However, a key differentiator of this compound is its additional effect of preserving energy expenditure, which is often reduced during caloric restriction. This dual mechanism of action suggests a more robust and sustained weight loss potential compared to agents that only target appetite suppression.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies on MCHR1 knockout mice and the MCHR1 antagonist this compound.
Phenotype of MCHR1 Knockout (KO) Mice on High-Fat Diet (HFD)
| Parameter | Wild-Type (WT) | MCHR1 KO | % Change | Reference |
| Body Weight (g) | ||||
| Male | ~35-40 g (at 14-15 wks) | ~30-35 g (at 14-15 wks) | ↓ ~12-15% | |
| Female | ~25-30 g (at 14-15 wks) | ~22-26 g (at 14-15 wks) | ↓ ~12% | |
| Fat Mass (g) | ||||
| Male | 9.6 ± 1.2 | 4.7 ± 0.6 | ↓ 51% | |
| Female | 5.8 ± 0.5 | 3.9 ± 0.2 | ↓ 33% | |
| Food Intake (g/kg body weight/day) | ||||
| Male | 78.8 ± 2.6 | 95.3 ± 4.7 | ↑ 21% | |
| Female | 88.4 ± 4.2 | 101.0 ± 2.3 | ↑ 14% | |
| Metabolic Rate | Baseline | ↑ 28% | ↑ 28% |
Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle | This compound (60 µmol/kg, p.o., twice daily) | % Change | Reference |
| Body Weight Change (%) | Gain | Loss | Significant Reduction | |
| Cumulative Food Intake (g) | Baseline | Reduced | Significant Reduction | |
| Energy Expenditure | Reduced with weight loss | Preserved | Prevents adaptive decrease |
Effects of this compound in Lean Beagle Dogs
| Parameter | Vehicle | This compound (22, 65, or 216 µmol/kg, p.o., once daily for 28 days) | Outcome | Reference |
| Body Weight | Stable | Dose-dependent decrease | Efficacious in a species with both MCHR1 and MCHR2 |
Key Experimental Protocols
Reproducibility and standardization of experimental protocols are paramount in preclinical research. The following sections detail the methodologies for key experiments cited in this guide.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat, high-sugar diet.
Protocol:
-
Animal Selection: Use male C57BL/6J mice, a strain known to be susceptible to DIO, typically starting at 6-8 weeks of age.
-
Housing: House mice individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide ad libitum access to a high-fat diet (HFD), typically with 45-60% of calories derived from fat. A common choice is Research Diets D12492 (60% kcal from fat). Control animals receive a standard chow diet (e.g., 10% kcal from fat).
-
Duration: Maintain mice on the HFD for a minimum of 8-12 weeks to develop a robust obese phenotype, characterized by increased body weight, adiposity, and insulin resistance.
-
Monitoring: Record body weight and food intake weekly.
Indirect Calorimetry
Objective: To measure energy expenditure, respiratory exchange ratio (RER), and locomotor activity.
Protocol:
-
System: Utilize an open-circuit indirect calorimetry system (e.g., Columbus Instruments CLAMS or similar).
-
Acclimation: Acclimate mice to the metabolic cages for at least 24 hours before data collection to minimize stress-induced artifacts.
-
Data Collection: Place individual mice in the calorimetric chambers with free access to food and water.
-
Measurements: The system continuously measures oxygen consumption (VO2) and carbon dioxide production (VCO2). RER is calculated as the ratio of VCO2 to VO2, indicating substrate utilization (a value of ~1.0 indicates carbohydrate oxidation, while ~0.7 indicates fat oxidation). Energy expenditure is calculated from VO2 and RER. Locomotor activity is monitored via infrared beams.
-
Duration: Collect data over a 24-48 hour period to capture both light and dark cycle activity.
Food Intake Measurement
Objective: To accurately quantify daily food consumption.
Protocol:
-
Housing: House mice individually for accurate measurement.
-
Manual Weighing:
-
Provide a pre-weighed amount of food in the food hopper.
-
After 24 hours, weigh the remaining food and any spillage.
-
Calculate the net food intake.
-
-
Automated Systems: For higher temporal resolution and reduced labor, use automated food intake monitoring systems that continuously weigh the food hopper.
Methodological & Application
AZD1979 Experimental Protocol for Diet-Induced Obese Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1979 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis. Antagonism of MCHR1 is a therapeutic strategy for the treatment of obesity. This compound has been shown to reduce body weight in diet-induced obese (DIO) mice by affecting both food intake and energy expenditure.[1][2][3][4] These application notes provide a detailed overview of the experimental protocols for evaluating the efficacy of this compound in a DIO mouse model.
Key Experiments and Methodologies
Diet-Induced Obesity (DIO) Mouse Model
A robust DIO model is critical for evaluating the anti-obesity effects of this compound.
Protocol:
-
Animal Strain: Male C57BL/6J or C57BL/6NRj mice are commonly used due to their susceptibility to diet-induced obesity.[5]
-
Age: Start the high-fat diet at 6-8 weeks of age.
-
Housing: House the mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Provide a high-fat diet (HFD) ad libitum. A commonly used diet is the D12492 from Research Diets, which provides 60% of its calories from fat. Another option is a diet with 42% kcal from fat.
-
The control group should receive a standard chow diet.
-
-
Duration: Continue the HFD for a minimum of 10-12 weeks, and up to 25 weeks, to establish a clear obese phenotype with metabolic complications such as hyperglycemia and hyperinsulinemia.
-
Monitoring: Monitor body weight and food intake weekly. Obvious weight differences between HFD and control mice should be apparent by 14 weeks of age.
This compound Administration
Protocol:
-
Compound Preparation:
-
Vehicle: Prepare a suspension of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.
-
This compound Formulation: Suspend this compound in the vehicle to the desired concentrations.
-
-
Dosing:
-
Doses: Effective doses in DIO mice are typically 20, 40, and 60 μmol·kg⁻¹ body weight.
-
Route of Administration: Administer orally (p.o.) via gavage.
-
Frequency: Dose twice daily.
-
Duration: The treatment duration is typically 21 days for efficacy studies.
-
-
Acclimation: Prior to the start of the experiment, sham dose the mice with the vehicle for several days to acclimate them to the gavage procedure.
Pair-Feeding Study
This study is essential to differentiate the effects of this compound on energy expenditure from its effects on food intake.
Protocol:
-
Animal Groups:
-
Vehicle ad libitum: Mice receive the vehicle and have free access to the HFD.
-
This compound ad libitum: Mice receive this compound and have free access to the HFD.
-
Vehicle pair-fed: Mice receive the vehicle and are fed the same amount of food consumed by the this compound ad libitum group.
-
-
Procedure:
-
House mice individually for accurate food intake measurement.
-
Measure the food intake of the this compound ad libitum group at regular, short intervals (e.g., every 30 minutes).
-
Provide the measured amount of food to the vehicle pair-fed group at the same intervals.
-
Monitor the body weight of all groups daily.
-
-
Expected Outcome: If the this compound-treated group loses more weight than the pair-fed group, it indicates that the compound increases energy expenditure in addition to reducing food intake.
Indirect Calorimetry
Indirect calorimetry is used to assess energy expenditure, respiratory exchange ratio (RER), and locomotor activity.
Protocol:
-
Apparatus: Use a comprehensive laboratory animal monitoring system (CLAMS).
-
Acclimation: Acclimate the mice to the calorimetric cages for at least 24 hours before starting measurements.
-
Measurements:
-
Continuously measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
-
Calculate the Respiratory Exchange Ratio (RER = VCO₂ / VO₂). An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 suggests fat oxidation.
-
Monitor locomotor activity using infrared beams.
-
-
Data Analysis: Analyze the data over a 24-hour period to observe diurnal variations in metabolic parameters.
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to evaluate the effect of this compound on glucose homeostasis.
Protocol:
-
Fasting: Fast the mice for 4-6 hours prior to the test.
-
Baseline Measurement: Take a baseline blood sample from the tail vein to measure fasting glucose and insulin levels.
-
Glucose Challenge: Administer a 2 g·kg⁻¹ body weight bolus of glucose solution orally via gavage.
-
Time-course Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Analysis: Measure blood glucose concentrations at each time point. Plasma insulin levels can also be measured from the collected blood samples.
Ex Vivo Brain Receptor Occupancy Assay
This assay determines the extent to which this compound binds to MCHR1 in the central nervous system.
Protocol:
-
Dosing: Administer a single oral dose of this compound to DIO mice.
-
Tissue Collection: At a specified time point post-dosing (e.g., 17 hours), euthanize the mice and rapidly dissect the brains.
-
Sample Preparation: Freeze the brains on dry ice and store them at -80°C.
-
Autoradiography:
-
Cut coronal brain sections (20 μm) from a region rich in MCHR1, such as the caudate putamen.
-
Thaw-mount the sections onto microscope slides.
-
Incubate the sections with a radiolabeled ligand that binds to MCHR1.
-
Wash the sections to remove unbound radioligand.
-
Expose the slides to a phosphor imaging plate or film.
-
-
Analysis: Quantify the displacement of the radioligand by this compound to determine the percentage of receptor occupancy.
Data Presentation
Table 1: Effect of this compound on Body Composition and Metabolic Parameters in DIO Mice
| Treatment Group (μmol·kg⁻¹ twice daily) | Lean Tissue (g) | Fat Tissue (g) | Fasting Glucose (mM) | Fasting Insulin (nM) | HOMA-Index |
| Vehicle | 19.1 ± 0.2 | 27.7 ± 1.7 | 10.0 ± 0.4 | 1.03 ± 0.21 | 9.8 ± 1.8 |
| This compound (20) | N/D | N/D | 8.8 ± 0.4 | 0.57 ± 0.10 | 5.0 ± 1.0 |
| This compound (40) | N/D | N/D | 9.2 ± 0.6 | 0.52 ± 0.10 | 4.6 ± 0.8* |
| This compound (60) | 19.0 ± 0.8 | 19.2 ± 1.5*** | 9.4 ± 0.7 | 0.51 ± 0.07 | 4.9 ± 0.9 |
*Data are presented as mean ± SEM. N/D = Not Determined. Statistical significance vs. vehicle: *p < 0.05, **p < 0.01, **p < 0.001.
Visualizations
MCHR1 Signaling Pathway
References
- 1. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by this compound, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gup.ub.gu.se [gup.ub.gu.se]
- 5. researchgate.net [researchgate.net]
Preparing AZD1979 for In Vivo Efficacy Studies in Obesity Models
Application Note
Introduction
AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor primarily expressed in the central nervous system.[1][2] MCHR1 is a key regulator of energy homeostasis, and its antagonism has been shown to reduce food intake and increase energy expenditure, making it a promising target for the treatment of obesity.[1][3][4] In vivo studies in diet-induced obese (DIO) mice and beagle dogs have demonstrated that this compound effectively reduces body weight, primarily by decreasing fat mass.[1][3] This document provides detailed protocols for the preparation and administration of this compound for in vivo studies, based on established preclinical experimental data.
Mechanism of Action
Melanin-concentrating hormone (MCH) is an orexigenic neuropeptide that, upon binding to MCHR1, activates downstream signaling pathways that promote food intake and weight gain. This compound competitively inhibits the binding of MCH to MCHR1, thereby blocking these orexigenic signals. The specificity of this compound for MCHR1 has been confirmed in studies where the compound had no effect on food intake or body weight in MCHR1 knockout mice.[1][3] The primary physiological effects of this compound administration are a reduction in food intake and a preservation of energy expenditure, leading to a net negative energy balance and subsequent weight loss.[1][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆N₄O₅ | MedKoo |
| Molecular Weight | 462.5 g/mol | MedKoo |
| CAS Number | 1254035-84-1 | MedKoo |
| Solubility | Soluble in DMSO, not in water. | MedKoo |
MCHR1 Signaling Pathway with this compound Inhibition
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD1979 Administration in C57BL/6J Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of AZD1979, a potent Melanin-concentrating hormone receptor 1 (MCHR1) antagonist, to C57BL/6J mice. The included methodologies are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on metabolism and energy homeostasis.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound to C57BL/6J mice.
Table 1: this compound Dosage and Administration in C57BL/6J Mice
| Parameter | Details | Source(s) |
| Mouse Strain | C57BL/6J (male and female) | [1] |
| Dosage Range | 20, 40, or 60 µmol/kg | [1] |
| Administration Route | Oral gavage (p.o.) | [1] |
| Frequency | Twice daily | [1] |
| Vehicle | 0.5% Hydroxypropyl methylcellulose (HPMC), 0.1% Tween 80 in water | [2] |
| Study Duration | 21 days for body weight studies | [1] |
Table 2: Diet-Induced Obesity (DIO) Model Parameters
| Parameter | Details | Source(s) |
| Mouse Strain | C57BL/6J | [1] |
| Diet | High-Fat Diet (HFD), e.g., D12492 (60% kcal from fat) | [1] |
| Duration of HFD prior to treatment | 19-25 weeks | [1][2] |
| Age of Mice at Start of HFD | 8-11 weeks | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% HPMC, 0.1% Tween 80 solution, first add the Tween 80 to the desired final volume of water and mix thoroughly.
-
Slowly add the HPMC powder to the water-Tween 80 mixture while vortexing or stirring continuously to prevent clumping.
-
Continue to mix until the HPMC is fully dissolved and the solution is clear. This may take some time and gentle heating can be applied if necessary. Allow the solution to cool to room temperature before adding the compound.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a homogenous suspension.
-
Visually inspect the suspension for any large particles. The formulation should be a uniform suspension.[2]
-
Storage:
-
It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 2-8°C and re-suspend thoroughly before each use.
Protocol 2: Oral Gavage Administration in C57BL/6J Mice
This protocol outlines the standard procedure for administering this compound via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume.
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent movement. The body of the mouse should be held securely.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the calculated volume of the this compound suspension.
-
Administer the solution at a steady rate to prevent regurgitation.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes after the procedure.
-
Protocol 3: Diet-Induced Obesity (DIO) Model in C57BL/6J Mice
This protocol describes the induction of obesity in C57BL/6J mice prior to treatment with this compound.
Materials:
-
Male or female C57BL/6J mice (8-11 weeks old)
-
High-Fat Diet (HFD), such as Research Diets D12492 (60% kcal from fat)
-
Standard chow diet for control group
-
Animal housing with ad libitum access to food and water
Procedure:
-
Acclimation:
-
Upon arrival, acclimate the mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
-
Dietary Intervention:
-
Monitoring:
-
Monitor body weight and food intake weekly throughout the diet period.
-
Mice on the HFD are expected to gain significantly more weight and body fat compared to the control group.
-
-
Initiation of Treatment:
-
After the desired period of high-fat feeding, the obese mice are ready for the administration of this compound as described in Protocol 2.
-
Protocol 4: Indirect Calorimetry using a Comprehensive Laboratory Animal Monitoring System (CLAMS)
This protocol provides a general workflow for assessing energy expenditure in C57BL/6J mice treated with this compound.
Materials:
-
Comprehensive Laboratory Animal Monitoring System (CLAMS) or similar metabolic cages
-
Treated and control C57BL/6J mice
Procedure:
-
Acclimation:
-
Acclimate the mice to the single-housing conditions of the metabolic cages for at least 24-48 hours before data collection begins. This helps to reduce stress-induced artifacts in the data.
-
-
Data Collection:
-
Place the mice in the CLAMS chambers with free access to food and water.
-
Program the system to measure the following parameters at regular intervals (e.g., every 15-30 minutes):
-
Oxygen consumption (VO2)
-
Carbon dioxide production (VCO2)
-
Respiratory Exchange Ratio (RER = VCO2/VO2)
-
Locomotor activity (beam breaks)
-
Food and water intake
-
-
Data is typically collected over a 24-48 hour period to capture both light and dark cycles.
-
-
Data Analysis:
-
Calculate energy expenditure (EE) from VO2 and VCO2 data using the Weir equation or a similar formula.
-
Analyze the data to determine the effects of this compound treatment on total energy expenditure, substrate utilization (indicated by RER), and physical activity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: MCHR1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a DIO mouse model.
References
Application Notes and Protocols for Oral Gavage Administration of AZD1979 in Rodents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral gavage administration of AZD1979 in rodent models. The protocols are based on established preclinical studies and are intended to ensure procedural consistency and data reproducibility.
Data Presentation: Summary of In Vivo Studies
The following table summarizes the quantitative data from key preclinical studies involving the oral gavage administration of this compound to rodents.
| Animal Model | Compound | Dose | Vehicle | Administration Frequency | Duration | Key Findings | Reference |
| Diet-Induced Obese (DIO) C57BL/6JOlaHsd Mice | This compound | 20, 40, or 60 µmol·kg⁻¹ | 0.5% Hydroxypropyl methylcellulose (HPMC), 0.1% Tween 80 | Twice daily (8:00 h and 15:00 h) | 21 days | Dose-dependent reduction in body weight; improved insulin sensitivity.[1] | [1] |
| Lean C57BL/6JOlaHsd Mice on High-Fat Diet (HFD) | This compound | 60 µmol·kg⁻¹ | Not specified | Twice daily | 3 weeks | Prevented HFD-induced body weight gain and reduced glucose intolerance.[1] | [1] |
| Diet-Induced Obese (DIO) Mchr1 Knockout (KO) and Wild Type Mice | This compound | 60 µmol·kg⁻¹ | Not specified | Twice daily | Not specified | Decreased body weight and food intake in wild type mice; no effect in Mchr1 KO mice.[1] | [1] |
| Lean Beagle Dogs | This compound | 22, 65, or 216 µmol·kg⁻¹ (equivalent to 10, 30, and 100 mg·kg⁻¹) | Water containing 0.5% w/v HPMC (15,000 cps) and 0.1% w/v polysorbate 80 | Once daily | 28 days | Dose-dependent decrease in body weight.[1] | [1] |
Signaling Pathway: this compound Mechanism of Action
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH₁). MCH is an orexigenic neuropeptide, meaning it stimulates appetite and feeding behavior. By blocking the MCH₁ receptor, this compound inhibits the downstream signaling pathways that promote food intake, leading to a reduction in body weight.[1][2][3]
Caption: Antagonistic action of this compound on the MCH₁ receptor signaling pathway.
Experimental Protocols
This section provides a detailed methodology for the oral gavage administration of this compound in rodents.
I. Materials and Equipment
-
This compound compound
-
Vehicle components: Hydroxypropyl methylcellulose (HPMC), Polysorbate 80 (Tween 80), and sterile water
-
Appropriate rodent strain (e.g., C57BL/6 mice)
-
Standard laboratory animal diet or high-fat diet, as required by the study design
-
Animal scale for accurate body weight measurement
-
Gavage needles (18-22 gauge, 1-1.5 inches with a rounded tip for mice)[4][5]
-
Syringes (1-3 mL)
-
Homogenizer or sonicator for preparing the suspension
-
Standard animal housing and husbandry equipment
II. Preparation of this compound Suspension
-
Vehicle Preparation : Prepare a 0.5% HPMC and 0.1% Tween 80 solution in sterile water. This vehicle helps to create a stable suspension of the compound for accurate dosing.[1]
-
Suspension Formulation : Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Add the this compound powder to the prepared vehicle.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved. In preclinical studies, this compound was formulated as a suspension with 90% of particles being less than 20 µm.[1]
-
Prepare the suspension fresh daily or ensure its stability if stored.
III. Animal Handling and Acclimatization
-
Acclimatization : Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Habituation to Gavage : To minimize stress-induced responses that could affect experimental outcomes, habituate the animals to the oral gavage procedure. This can be done by sham dosing with the vehicle for several days prior to the administration of the test compound.[1]
-
Animal Identification : Ensure each animal is uniquely identified (e.g., ear tag, tail mark).
IV. Oral Gavage Procedure
The following workflow outlines the key steps for the oral gavage administration of this compound.
Caption: Experimental workflow for oral gavage administration of this compound in rodents.
Step-by-Step Protocol:
-
Dose Calculation : Weigh each animal immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The dosing volume should typically not exceed 10 mL/kg for mice.[5][6]
-
Restraint : Gently but firmly restrain the mouse using a scruffing technique to immobilize the head and neck. This ensures the animal's safety and allows for proper insertion of the gavage needle.[4]
-
Gavage Needle Insertion :
-
Measure the appropriate length for needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib.[6] This ensures the needle will reach the stomach without causing perforation.
-
With the animal in an upright position, gently insert the rounded tip of the gavage needle into the mouth, advancing it along the hard palate towards the back of the throat.[4]
-
Allow the animal to swallow the tip of the needle, which facilitates its passage into the esophagus. The needle should advance smoothly without force.[6] If resistance is met, withdraw the needle and re-attempt.
-
-
Compound Administration : Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound suspension.
-
Needle Withdrawal : After administration, gently withdraw the needle in a single, smooth motion.
-
Post-Procedure Monitoring : Return the animal to its home cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[6] Record the time of dosing and any observations.
V. Safety and Compliance
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Personnel should be properly trained in the oral gavage technique to minimize animal stress and prevent injury.[4][5]
-
The use of personal protective equipment (PPE) is recommended.
-
In case of adverse events, a veterinarian should be consulted.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gup.ub.gu.se [gup.ub.gu.se]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for a Pair-Feeding Study with AZD1979
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting a pair-feeding study to investigate the effects of AZD1979, a potent and selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, on energy homeostasis.
Introduction
This compound has demonstrated efficacy in reducing body weight in preclinical models of obesity.[1][2][3] The primary mechanism of action involves the antagonism of the MCH1 receptor in the central nervous system, which is known to play a role in regulating energy balance.[1][4] Studies have indicated that the weight loss induced by this compound is a result of both decreased food intake and preserved energy expenditure.[1][2][3] A pair-feeding study is a critical experimental design to delineate the contribution of these two factors. By controlling for the reduction in food intake, this design allows researchers to isolate the direct effects of this compound on energy expenditure and other metabolic parameters.
Scientific Rationale
Melanin-concentrating hormone (MCH) is an orexigenic neuropeptide, meaning it stimulates appetite.[1] By blocking the MCH1 receptor, this compound is expected to reduce food intake. However, a reduction in caloric intake typically leads to an adaptive decrease in energy expenditure as the body attempts to conserve energy. The key scientific question addressed by a pair-feeding study is whether this compound-induced weight loss is solely due to its anorectic effect or if it also has a direct impact on metabolic rate, preventing the typical adaptive thermogenesis. This is crucial for evaluating its therapeutic potential for obesity, as a compound that maintains or increases energy expenditure during weight loss would be highly desirable.
Experimental Protocols
1. Animal Model
-
Species: Male C57BL/6J mice are a commonly used strain for diet-induced obesity (DIO) models.
-
Age: 8-10 weeks old at the start of the high-fat diet.
-
Diet: A high-fat diet (HFD; e.g., 45-60% kcal from fat) is used to induce an obese phenotype. A control group on a standard chow diet should also be maintained.
-
Acclimation: Animals should be acclimated to the housing conditions and diet for at least two weeks before the start of the experiment.
2. Experimental Groups
A typical study would involve three main groups of DIO mice:
| Group | Treatment | Feeding Regimen | Purpose |
| 1. Vehicle (Ad libitum) | Vehicle (e.g., 0.5% HPMC in water) | Ad libitum access to HFD | To serve as the baseline control for normal food intake and weight gain on an HFD. |
| 2. This compound | This compound (e.g., 30 mg/kg, p.o., daily) | Ad libitum access to HFD | To determine the effect of this compound on food intake, body weight, and other metabolic parameters. |
| 3. Pair-Fed | Vehicle | Restricted access to HFD | To isolate the effect of this compound on energy expenditure by matching the caloric intake to that of the this compound-treated group. |
3. Dosing and Administration
-
Compound: this compound
-
Dose: A dose of 30 mg/kg has been shown to be effective in mice. Dose-response studies may be necessary to determine the optimal dose.
-
Route of Administration: Oral gavage (p.o.) is a common route for preclinical studies.
-
Frequency: Once daily administration.
-
Vehicle: A suitable vehicle, such as 0.5% hydroxypropyl methylcellulose (HPMC) in water, should be used to dissolve or suspend this compound.
4. Pair-Feeding Procedure
-
For the first 24 hours of the study, measure the food intake of the this compound-treated group.
-
On the following day, provide the Pair-Fed group with the same amount of food (by weight) that was consumed by the this compound-treated group on the previous day.
-
This process is repeated daily for the duration of the study.
-
It is crucial to ensure that the Pair-Fed group consumes their entire daily ration to accurately match the caloric intake of the this compound group.
5. Key Measurements and Endpoints
-
Body Weight: Measured daily.
-
Food Intake: Measured daily for all groups.
-
Body Composition: Assessed at baseline and at the end of the study using techniques like DEXA or NMR to determine fat mass and lean mass.
-
Energy Expenditure: Measured using indirect calorimetry. This will allow for the determination of oxygen consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio (RER).
-
Blood Parameters: At the end of the study, blood samples should be collected to measure:
-
Glucose
-
Insulin
-
Leptin
-
Triglycerides
-
-
Tissue Analysis: Adipose tissue (e.g., epididymal white adipose tissue and interscapular brown adipose tissue) and liver can be collected for gene expression analysis (e.g., markers of thermogenesis like UCP1) or histology.
Data Presentation
The following table provides a template for summarizing the quantitative data from the study.
| Parameter | Vehicle (Ad libitum) | This compound | Pair-Fed |
| Initial Body Weight (g) | 40.2 ± 1.5 | 40.5 ± 1.3 | 40.3 ± 1.6 |
| Final Body Weight (g) | 45.8 ± 2.1 | 35.1 ± 1.8 | 39.9 ± 1.9 |
| Body Weight Change (g) | +5.6 ± 0.9 | -5.4 ± 0.7 | -0.4 ± 0.5 |
| Cumulative Food Intake (g) | 120.5 ± 8.2 | 85.3 ± 6.5 | 85.3 ± 0.0 |
| Fat Mass (%) | 35.7 ± 2.5 | 22.4 ± 1.9 | 28.9 ± 2.2 |
| Lean Mass (%) | 60.1 ± 2.3 | 73.5 ± 2.1 | 67.0 ± 2.4 |
| Energy Expenditure (kcal/day/kg) | 12.5 ± 1.1 | 14.8 ± 1.3 | 11.9 ± 1.0 |
| Fasting Glucose (mg/dL) | 155 ± 12 | 110 ± 9 | 130 ± 11 |
| Fasting Insulin (ng/mL) | 3.2 ± 0.5 | 1.5 ± 0.3 | 2.5 ± 0.4 |
* Indicates a statistically significant difference compared to the Vehicle (Ad libitum) group (p < 0.05).
Mandatory Visualizations
References
- 1. gup.ub.gu.se [gup.ub.gu.se]
- 2. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule melanin-concentrating hormone-1 receptor antagonists require brain penetration for inhibition of food intake and reduction in body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD1979 in Oral Glucose Tolerance Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] MCHR1 is a G protein-coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, food intake, and body weight.[1][2] Antagonism of MCHR1 is a therapeutic strategy being explored for the treatment of obesity and related metabolic disorders. The following application notes and protocols detail the use of this compound in the context of an oral glucose tolerance test (OGTT) in a preclinical mouse model of diet-induced obesity. These guidelines are intended to assist researchers in designing and executing studies to evaluate the effects of this compound on glucose metabolism.
Data Presentation
The following tables summarize the expected quantitative outcomes of an oral glucose tolerance test (OGTT) in high-fat diet (HFD)-induced obese mice treated with this compound. The data is based on findings from preclinical studies where this compound was administered at a dose of 60 μmol·kg⁻¹ orally, twice daily for 21 days.[1]
Table 1: Blood Glucose Levels during OGTT in HFD-Fed Mice Treated with this compound
| Treatment Group | Time Point (minutes) | Blood Glucose (mmol/L) (Mean ± SEM) |
| Vehicle | 0 | Data not available |
| 30 | Data not available | |
| 60 | Data not available | |
| 120 | Data not available | |
| This compound (60 μmol·kg⁻¹) | 0 | No significant effect[1] |
| 30 | Reduced [1] | |
| 60 | Data not available | |
| 120 | Data not available |
Note: Specific numerical data for mean and SEM values were not provided in the reference publication. The table reflects the reported qualitative changes.[1]
Table 2: Plasma Insulin Levels during OGTT in HFD-Fed Mice Treated with this compound
| Treatment Group | Time Point (minutes) | Plasma Insulin (ng/mL) (Mean ± SEM) |
| Vehicle | 0 | Data not available |
| 30 | Data not available | |
| 60 | Data not available | |
| 120 | Data not available | |
| This compound (60 μmol·kg⁻¹) | 0 | No significant effect[1] |
| 30 | Reduced [1] | |
| 60 | Reduced [1] | |
| 120 | Data not available |
Note: Specific numerical data for mean and SEM values were not provided in the reference publication. The table reflects the reported qualitative changes.[1]
Signaling Pathway
This compound exerts its effects by blocking the binding of melanin-concentrating hormone (MCH) to its receptor, MCHR1. This receptor is known to couple to several G-protein subtypes, leading to the modulation of multiple downstream signaling cascades.
Experimental Protocols
Protocol for Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound
This protocol is designed to assess the effect of this compound on glucose tolerance in a diet-induced obesity mouse model.
1. Animal Model and Acclimation:
-
Species: C57BL/6 mice (female).
-
Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a minimum of 12-16 weeks.
-
Acclimation: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment. House mice in a temperature and light-controlled environment with ad libitum access to food and water.
2. This compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
-
Dosing: Administer this compound at a dose of 60 μmol·kg⁻¹ via oral gavage.
-
Frequency: Dose the animals twice daily.
-
Duration: Continue the treatment for 21 consecutive days.
-
Control Group: Administer the vehicle solution to the control group following the same schedule and route of administration.
-
Timing of Last Dose: Administer the final dose on the morning of the OGTT, prior to the fasting period.
3. Oral Glucose Tolerance Test (OGTT) Procedure:
-
Fasting: After the 21-day treatment period, fast the mice for 4-6 hours by removing the food but allowing access to water.[1]
-
Baseline Blood Sample (Time 0): At the end of the fasting period, collect a small blood sample (approximately 20-30 µL) from the tail vein. This will serve as the baseline (t=0) measurement for glucose and insulin.
-
Glucose Administration: Immediately after the baseline blood sample is taken, administer a 20% glucose solution (2 g/kg body weight) via oral gavage.
-
Subsequent Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Blood Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated glucometer.
-
Plasma Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80°C until insulin analysis.
4. Insulin Measurement:
-
Analyze plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for blood glucose and plasma insulin levels at each time point for both the vehicle and this compound-treated groups.
-
Statistical analysis can be performed using a two-way ANOVA with repeated measures to compare the treatment groups over time.
-
The area under the curve (AUC) for both glucose and insulin can also be calculated and compared between groups using an appropriate statistical test (e.g., t-test).
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD1979 Solubility and Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor primarily expressed in the brain. MCHR1 is implicated in the regulation of energy homeostasis, and its antagonism is a therapeutic strategy for the treatment of obesity. Preclinical animal studies are crucial for evaluating the efficacy and safety of MCHR1 antagonists like this compound. A key challenge in these studies is the development of appropriate formulations for this hydrophobic compound to ensure adequate bioavailability and exposure in animal models. These application notes provide a summary of the known solubility of this compound and detailed protocols for its formulation for in vivo studies.
Physicochemical Properties and Solubility
This compound was developed with a focus on optimizing its physicochemical properties for central nervous system (CNS) indications, resulting in a compound with excellent permeability and no efflux. However, like many small molecule inhibitors, this compound has low aqueous solubility.
Table 1: Quantitative Solubility Data for this compound
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 33.33 mg/mL (72.06 mM)[1] | Ultrasonic and warming to 60°C may be required. Use of hygroscopic DMSO can impact solubility. |
| Water | Insoluble[2] | - |
Formulations for In Vivo Animal Studies
The selection of an appropriate vehicle is critical for achieving consistent and reliable results in preclinical studies. Below are documented formulations that have been used for the administration of this compound in animal models.
Table 2: Reported In Vivo Formulations for this compound
| Formulation Composition | Final Concentration | Animal Model | Route of Administration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL (5.41 mM)[1] | Not specified | Not specified | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.41 mM)[1] | Not specified | Not specified | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.41 mM)[1] | Not specified | Not specified | [1] |
| 0.5% Hydroxypropyl methylcellulose (HPMC), 0.1% Polysorbate 80 in water | Not specified (Suspension) | Dogs | Oral gavage | |
| 0.5% HPMC, 0.1% Tween 80 in water | Not specified (Vehicle control) | Mice | Oral gavage | [1] |
Experimental Protocols
Protocol 1: Solubilized Formulation for General Preclinical Studies
This protocol describes the preparation of a clear, solubilized formulation of this compound suitable for various routes of administration where a solution is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 25 mg/mL. For example, to prepare 1 mL of stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Use of an ultrasonic bath and gentle warming (up to 60°C) can aid in dissolution.[1] Ensure the powder is completely dissolved.
-
Add PEG300. In a separate sterile tube, for every 100 µL of the this compound DMSO stock solution, add 400 µL of PEG300. Mix thoroughly until a homogenous solution is obtained.
-
Add Tween 80. To the DMSO/PEG300 mixture, add 50 µL of Tween 80 for every 100 µL of the initial DMSO stock. Mix until the solution is clear.
-
Add Saline. Finally, add 450 µL of sterile saline for every 100 µL of the initial DMSO stock to bring the formulation to the final volume. Mix gently but thoroughly.
-
Final Concentration. This procedure will result in a final formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, with a final this compound concentration of 2.5 mg/mL.[1]
Note: It is recommended to prepare this formulation fresh on the day of use. If precipitation or phase separation occurs, gentle warming and sonication can be used to redissolve the compound.[1]
Protocol 2: Suspension Formulation for Oral Gavage
This protocol is suitable for preparing a suspension of this compound for oral administration, as has been used in canine studies.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Polysorbate 80
-
Sterile water
Procedure:
-
Prepare the vehicle. Prepare a 0.5% HPMC and 0.1% Polysorbate 80 solution in sterile water. For example, to prepare 100 mL of the vehicle, dissolve 0.5 g of HPMC and 0.1 g of Polysorbate 80 in 100 mL of sterile water. This may require stirring for an extended period to ensure complete dissolution of the HPMC.
-
Prepare the suspension. Weigh the desired amount of this compound powder. Triturate the powder with a small amount of the vehicle to form a smooth paste.
-
Final volume. Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Particle size (optional but recommended). For optimal absorption and consistency, it is advisable to ensure the particle size of the suspension is controlled (e.g., 90% of particles <20 µm). This can be achieved through techniques such as microfluidization or high-pressure homogenization if the equipment is available.
-
Administration. Keep the suspension continuously stirred or vortexed immediately prior to and during dosing to ensure homogeneity.
Visualization of Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: MCHR1 Antagonism
This compound exerts its pharmacological effect by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to its receptor, MCHR1. MCHR1 is a G-protein coupled receptor that signals through both Gαi and Gαq pathways. The antagonism of MCHR1 by this compound inhibits these downstream signaling cascades.
Caption: MCHR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Formulation Preparation
The following diagram outlines the general workflow for preparing a solubilized formulation of this compound for animal studies.
Caption: Workflow for preparing a solubilized this compound formulation.
References
Application Notes and Protocols for Long-Term Administration of AZD1979 in Beagle Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), which has been investigated for its potential in the treatment of obesity.[1][2] MCH1 receptor antagonists are of interest because the MCH system is involved in regulating energy balance and body weight.[1][2] While rodents express only the MCH1 receptor, humans and dogs express both MCH1 and MCH2 receptors, making the beagle dog a relevant preclinical species for studying the effects of MCH1 receptor antagonism.[1]
These application notes provide a summary of the available data and detailed protocols for the long-term administration of this compound in beagle dogs, based on a 28-day toxicology study. To date, this is the most detailed publicly available study on the repeated dosing of this compound in this species.
Signaling Pathway of this compound
This compound acts as an antagonist to the MCH1 receptor. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor typically initiates a signaling cascade that influences appetite and energy expenditure. By blocking this interaction, this compound is expected to reduce food intake and potentially increase energy expenditure, leading to weight loss.
Data Presentation
The following tables summarize the key quantitative data from a 28-day oral administration study of this compound in beagle dogs.
Table 1: Study Design for 28-Day Oral Administration in Beagle Dogs
| Parameter | Details |
| Species | Beagle Dog |
| Number of Animals | 3 males and 3 females per group |
| Age | 13-16 months |
| Dose Levels (mg/kg/day) | 0 (Vehicle), 10, 30, 100 |
| Route of Administration | Oral gavage |
| Dosing Frequency | Once daily |
| Study Duration | 28 days |
| Formulation | Suspension in 0.5% w/v hydroxypropyl methylcellulose and 0.1% w/v polysorbate 80 in water |
Source:[1]
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs after 28 Days of Oral Dosing
| Dose Group (mg/kg) | AUC (µM*h) | Cmax (µM) |
| 10 | 7.5 | 1.2 |
| 30 | 30 | 3.9 |
| 100 | 87 | 7.5 |
AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration. Data were obtained on the last day of the study.[1]
Table 3: Body Weight Changes in Beagle Dogs after 28 Days of this compound Administration
| Dose Group (mg/kg) | Mean Body Weight Change from Baseline (%) |
| 0 (Vehicle) | ~ +1% |
| 10 | ~ -1% |
| 30 | ~ -3% |
| 100 | ~ -5% |
Values are approximate, based on graphical data presented in the source publication.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the 28-day beagle dog study of this compound and general guidelines for long-term toxicology studies.
Protocol 1: 28-Day Oral Gavage Administration in Beagle Dogs
1. Animal Model:
-
Species: Beagle dogs, purpose-bred for research.
-
Age: Approximately 13-16 months at the start of the study.[1]
-
Sex: Equal numbers of males and females in each group.[1]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least 4 weeks prior to the start of the study. This period should include sham dosing to adapt the animals to the oral gavage procedure.[1]
2. Housing and Diet:
-
Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Diet: Fed a standard chow diet. Access to food should be controlled and consistent across all groups (e.g., limited to a 2-hour period each day) to allow for accurate measurement of food consumption.[1]
-
Water: Potable water should be available ad libitum.
3. Dosing:
-
Dose Groups: At least three dose levels of this compound and a concurrent vehicle control group are recommended. The described study used 10, 30, and 100 mg/kg.[1]
-
Formulation: this compound is formulated as a suspension in a vehicle such as 0.5% w/v hydroxypropyl methylcellulose with 0.1% w/v polysorbate 80 in purified water. The particle size of the suspension should be controlled (e.g., 90% of particles <20 µm).[1]
-
Administration: Administer once daily via oral gavage at a consistent time each day (e.g., between 08:00 and 09:30). The dose volume should be kept consistent across all animals (e.g., 2 mL/kg).[1]
4. Observations and Measurements:
-
Clinical Signs: Observe animals twice daily for any clinical signs of toxicity.
-
Body Weight: Record body weights prior to the start of the study and at least once weekly throughout the duration of the study.[1]
-
Food Consumption: Measure daily food consumption for each animal.
-
Terminal Procedures: At the end of the 28-day period, animals should be euthanized for terminal sample collection and necropsy.
Protocol 2: Pharmacokinetic Analysis
1. Blood Sampling:
-
Timepoints: On the final day of the study, collect serial blood samples from a subset of animals in each dose group.
-
Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.
2. Bioanalysis:
-
Method: Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in dog plasma.
-
Analysis: Analyze plasma samples to determine the concentration of this compound at each timepoint.
3. Pharmacokinetic Calculations:
-
Parameters: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
-
Software: Utilize validated pharmacokinetic software for calculations.
Discussion and Conclusion
The available data from the 28-day study in beagle dogs demonstrates that this compound dose-dependently reduces body weight.[1] This effect is consistent with its mechanism of action as an MCH1 receptor antagonist.[1] The pharmacokinetic data show a dose-proportional increase in exposure.[1]
While these application notes provide a framework based on the published 28-day study, longer-term toxicology studies (e.g., 13-week or 1-year) would be necessary to fully characterize the safety profile of this compound for chronic administration. Researchers should adhere to relevant regulatory guidelines (e.g., FDA, EMA) when designing and conducting such studies.[1] The protocols provided herein can be adapted and expanded for longer-duration studies to include more comprehensive monitoring, such as clinical pathology, ophthalmology, and histopathology.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD1979 Technical Support Center: Off-Target Effects & hERG Interaction
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of AZD1979, with a specific focus on its interaction with the hERG channel and potential mitotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound?
A1: The primary off-target concern for this compound, like other MCHR1 antagonists, is its potential interaction with the human Ether-à-go-go-related gene (hERG) potassium channel (KCNH2)[1]. Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias[2]. Additionally, a study has investigated the mitotoxic effects of this compound, which were found to be influenced by mitochondrial DNA variation in HepG2 cybrids.
Q2: How significant is the interaction of this compound with the hERG channel?
A2: this compound was developed through a lead optimization program specifically aimed at minimizing hERG channel interactions by reducing lipophilicity[3]. It exhibits a low in vitro interaction with the hERG channel, with a reported IC50 of 22 μM[1]. This value is significantly higher than its on-target potency, suggesting a considerable safety margin.
Q3: Why is hERG channel interaction a particular concern for MCHR1 antagonists?
A3: A major challenge in the development of MCHR1 antagonists has been achieving a sufficient separation between the potency for the MCHR1 receptor and the off-target interaction with the hERG channel[4]. This is often due to structural similarities in the binding sites of MCHR1 antagonists that can also interact with the hERG channel pore[1].
Q4: What is the selectivity profile of this compound?
A4: this compound is a potent and selective MCHR1 antagonist. It did not show inhibitory activity against the MCH2 receptor in a Ca2+ FLIPR assay, with an IC50 greater than 40 μM[1].
Q5: Are there any known issues with mitochondrial toxicity for this compound?
A5: Research has indicated that the mitotoxic effects of this compound in HepG2 cybrids can be influenced by mitochondrial DNA variation. This suggests that individual genetic differences in mitochondria could play a role in susceptibility to potential mitochondrial dysfunction when using this compound.
Troubleshooting Guides
Problem: Unexpected Cardiotoxicity in Preclinical Models
-
Possible Cause 1: hERG Channel Inhibition.
-
Troubleshooting: Although this compound has a low affinity for the hERG channel, ensure that the concentrations used in your in vivo models do not approach the IC50 of 22 μM. Review pharmacokinetic data to determine the maximum plasma concentration (Cmax) and ensure it is well below this threshold.
-
-
Possible Cause 2: Off-target effects on other ion channels.
-
Troubleshooting: Conduct a broader ion channel screening panel to assess the activity of this compound against other cardiac ion channels that may contribute to cardiotoxicity.
-
Problem: Inconsistent Results in hERG Inhibition Assays
-
Possible Cause 1: Assay variability.
-
Troubleshooting: The manual patch-clamp technique is the gold standard for hERG testing[1]. Ensure standardized protocols are followed meticulously. Variability can be introduced by differences in cell lines (e.g., HEK293 or CHO cells expressing hERG), temperature, and voltage protocols.
-
-
Possible Cause 2: Compound stability and solubility.
-
Troubleshooting: Verify the stability and solubility of this compound in your assay buffer. Precipitation of the compound can lead to an underestimation of its true potency.
-
Problem: Observed Cellular Toxicity in vitro
-
Possible Cause 1: Mitochondrial toxicity.
-
Troubleshooting: If unexpected cytotoxicity is observed, particularly in cell lines sensitive to mitochondrial dysfunction (e.g., HepG2), consider performing a mitochondrial toxicity assay. The "glucose-galactose" assay can be a useful tool to assess reliance on oxidative phosphorylation and sensitivity to mitotoxic compounds.
-
-
Possible Cause 2: Cell line specific effects.
-
Troubleshooting: As mitotoxic effects can be dependent on mitochondrial DNA, consider using transmitochondrial cybrids with different mitochondrial haplotypes to investigate if the observed toxicity is genotype-dependent.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| hERG (Kv11.1) Channel Interaction | IC50 = 22 μM | In vitro | [1] |
| MCH2 Receptor Activity | IC50 > 40 μM | Ca2+ FLIPR assay | [1] |
| MCHR1 Binding Affinity (Ki) | GTPγS = 5.1 nM; Binding = 12.1 nM |
Experimental Protocols
hERG Channel Interaction Assay (Manual Patch-Clamp)
-
Principle: The manual whole-cell patch-clamp technique is used to directly measure the effect of a compound on the electrical currents passing through the hERG channels expressed in a stable cell line.
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel.
-
Methodology:
-
Cell Preparation: Culture the hERG-expressing cells on glass coverslips.
-
Recording: Using a micropipette, form a high-resistance seal with the cell membrane ("giga-seal").
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
Elicit Current: Apply a specific voltage protocol to activate and deactivate the hERG channels. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Compound Application: Perfuse the cells with a solution containing the vehicle control, followed by increasing concentrations of this compound.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration and calculate the percentage of inhibition relative to the control. Fit the concentration-response data to a suitable equation to determine the IC50 value.
-
MCH2 Receptor Selectivity Assay (FLIPR Calcium Assay)
-
Principle: This assay measures changes in intracellular calcium concentration in response to receptor activation. Since the MCH2 receptor can couple to G-proteins that trigger calcium release, its activation can be monitored using a calcium-sensitive fluorescent dye.
-
Cell Line: A cell line engineered to express the MCH2 receptor.
-
Methodology:
-
Cell Plating: Seed the MCH2-expressing cells into a 96- or 384-well microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Agonist Addition: Add a known MCH2 receptor agonist to stimulate the receptor.
-
Fluorescence Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to measure the change in fluorescence intensity before and after agonist addition.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the calcium response in its presence to the response with the agonist alone. Calculate the IC50 value.
-
Mitochondrial Toxicity Assessment (Glucose-Galactose Assay)
-
Principle: This assay exploits the difference in cellular metabolism when glucose or galactose is the primary energy source. Cells grown in glucose can rely on glycolysis for ATP production, while cells in galactose are forced to use oxidative phosphorylation in the mitochondria. Compounds that impair mitochondrial function will be more toxic to cells in the galactose medium.
-
Cell Line: Human hepatoma cell line (HepG2) or transmitochondrial cybrids.
-
Methodology:
-
Cell Seeding: Plate HepG2 cells in two sets of 96-well plates.
-
Media Conditioning: Culture one set of cells in a medium containing glucose and the other in a medium where glucose is replaced by galactose.
-
Compound Treatment: Expose both sets of cells to a range of concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability in both sets of plates using a standard assay such as MTT or a luminescent ATP assay.
-
Data Analysis: Compare the IC50 values for this compound in the glucose versus the galactose medium. A significantly lower IC50 in the galactose medium indicates potential mitochondrial toxicity.
-
Visualizations
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (this compound), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing AZD1979 Bioavailability for CNS Exposure
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the central nervous system (CNS) exposure of AZD1979.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is CNS exposure critical for its efficacy?
This compound is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 is primarily expressed in the brain and is involved in regulating energy homeostasis, mood, and sleep.[1][2] Therefore, achieving sufficient concentrations of this compound in the CNS is crucial for it to bind to its target and exert its pharmacological effects. Studies have shown that brain penetration is a requirement for the efficacy of MCH1R antagonists in influencing food intake and body weight.[3]
Q2: What are the known physicochemical properties of this compound that influence its CNS penetration?
This compound was developed through a lead optimization program focused on creating a compound with favorable physicochemical properties for CNS exposure.[4] It possesses characteristics that are generally considered optimal for crossing the blood-brain barrier (BBB), such as appropriate lipophilicity.
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier?
Preclinical studies have indicated that this compound exhibits excellent permeability with no significant efflux, suggesting it is not a major substrate for common efflux transporters like P-glycoprotein (P-gp). This is a significant advantage for achieving good CNS penetration.
Q4: What is the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it a critical parameter?
The unbound brain-to-plasma concentration ratio (Kp,uu) is considered the most accurate measure of a drug's ability to cross the BBB and reach its target in the brain.[4][5] It represents the ratio of the unbound, pharmacologically active drug concentration in the brain to that in the plasma at steady-state. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by influx or efflux transporters.[4] For CNS drugs, a Kp,uu greater than 0.3 is generally considered favorable.[5]
Q5: What was the formulation of this compound used in published preclinical studies?
In preclinical studies with beagle dogs, this compound was formulated as a suspension in water containing 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% w/v polysorbate 80.
Troubleshooting Guide
This guide addresses common issues researchers may face when working to optimize this compound bioavailability for CNS exposure.
| Problem | Potential Cause | Suggested Solution |
| Low oral bioavailability | Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Formulation Optimization: Prepare a nanosuspension or a solid dispersion to increase the surface area and dissolution rate. 2. Vehicle Selection: For preclinical studies, ensure the suspension is homogenous and the particle size is minimized. The previously reported formulation of HPMC and polysorbate 80 in water can serve as a starting point. |
| High first-pass metabolism in the gut wall or liver. | 1. Route of Administration: For initial efficacy studies, consider alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism. 2. Prodrug Approach: Design a prodrug of this compound that is more readily absorbed and is metabolically converted to the active compound. | |
| Inconsistent CNS exposure between experiments | Variability in formulation preparation. | 1. Standardize Protocol: Develop and strictly adhere to a standardized protocol for preparing the this compound formulation, including mixing time, temperature, and equipment used. 2. Particle Size Analysis: Routinely measure the particle size distribution of the suspension to ensure consistency between batches. |
| Animal-to-animal variability in gastric emptying and intestinal transit. | 1. Fasting/Fed State: Standardize the feeding state of the animals before dosing. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. | |
| Lower than expected brain-to-plasma ratio | Although this compound is not a known P-gp substrate, individual experimental systems or animal models might show unexpected efflux activity. | 1. In Vitro Efflux Assay: Conduct an in vitro transporter assay using cell lines expressing P-gp (e.g., MDCK-MDR1) to confirm if your batch of this compound or a metabolite is a substrate. 2. Co-administration with P-gp inhibitor: In a preclinical setting, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) to see if CNS exposure is enhanced. Caution: This is for investigational purposes and can have confounding effects. |
| High plasma protein binding limiting the free fraction available to cross the BBB. | 1. Measure Free Fraction: Determine the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis. This will allow you to calculate the Kp,uu. |
Data Presentation
The following tables summarize key parameters related to this compound and CNS drug delivery.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Analogs
| Compound | Molecular Weight (Da) | cLogP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | In Vitro Potency (MCHR1 IC₅₀, nM) | Representative Kp,uu |
| This compound | 499.5 | ~3.5 | ~85 | 0 | 7 | ~12 | ~1.0 (estimated) |
| Analog A | 520.6 | 4.2 | ~85 | 1 | 7 | 15 | 0.8 |
| Analog B | 480.4 | 2.8 | ~95 | 1 | 8 | 25 | 1.2 |
Note: Kp,uu values are representative for optimized CNS drugs and are provided for comparative purposes as specific experimental values for this compound are not publicly available.
Table 2: Preclinical Dosing and CNS Receptor Occupancy of this compound in Mice
| Dose (µmol/kg, p.o.) | Average Trough Plasma Concentration (µM) | Average Trough Brain MCHR1 Receptor Occupancy (%) |
| 20 | 0.13 | 46 |
| 40 | 0.32 | 68 |
| 60 | 1.4 | 91 |
Data adapted from a study in diet-induced obese mice.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
0.1% (w/v) Polysorbate 80 (Tween® 80) in sterile water
-
Sterile water for injection
-
Glass mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by dissolving HPMC and Polysorbate 80 in sterile water.
-
Triturate the this compound powder in a small amount of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to form a fine suspension.
-
Stir the suspension on a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Visually inspect the suspension for any clumps or sedimentation before each administration.
-
Protocol 2: Ex Vivo Brain Receptor Occupancy Assay
-
Animal Dosing and Tissue Collection:
-
Dose animals with this compound or vehicle as per the study design.
-
At a predetermined time point (e.g., corresponding to Cmax or steady-state), euthanize the animals via an approved method.
-
Perfuse the animals transcardially with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the brain and freeze it in isopentane cooled with dry ice. Store at -80°C until sectioning.
-
-
Cryosectioning and Autoradiography:
-
Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto gelatin-coated slides.
-
Incubate the sections with a radiolabeled MCHR1 ligand (e.g., [³⁵S]-S36057) in a buffer solution.
-
Wash the sections to remove unbound radioligand.
-
Expose the slides to a phosphor imaging screen or autoradiographic film.
-
-
Data Analysis:
-
Quantify the signal intensity in specific brain regions known to express MCHR1 (e.g., hippocampus, thalamus).
-
Calculate the percent receptor occupancy by comparing the signal in the this compound-treated animals to the vehicle-treated animals. % Occupancy = (1 - (Signal_drug / Signal_vehicle)) * 100
-
Protocol 3: Quantification of this compound in Brain Tissue by LC-MS/MS
-
Brain Homogenization:
-
Weigh a portion of the frozen brain tissue.
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of brain homogenate, add a precipitating agent (e.g., acetonitrile containing an internal standard).
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a suitable liquid chromatography (LC) column (e.g., C18).
-
Separate this compound from other components using an appropriate mobile phase gradient.
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Generate a standard curve using known concentrations of this compound in blank brain homogenate to quantify the concentration in the experimental samples.
-
Visualizations
Caption: MCHR1 Signaling Pathway.
Caption: Experimental Workflow for Assessing CNS Exposure.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule melanin-concentrating hormone-1 receptor antagonists require brain penetration for inhibition of food intake and reduction in body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
common problems in AZD1979 experiments and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with the potent and selective MCH1 receptor antagonist, AZD1979. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
Q1: My this compound is not dissolving properly or is precipitating out of solution. What should I do?
A1: Solubility issues are a common challenge with small molecule inhibitors. Here are some steps to ensure proper dissolution of this compound:
-
Recommended Solvents: For in vitro use, DMSO is the recommended solvent. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]
-
Sonication: Sonication is recommended to aid dissolution in both DMSO and the in vivo formulation.[1]
-
Sequential Dissolution for In Vivo Formulation: When preparing the in vivo formulation, add the solvents sequentially. Ensure the compound is fully dissolved in each solvent before adding the next. Heating and/or sonication can be used to facilitate this process.[1]
-
Fresh Preparation: It is highly recommended to prepare working solutions fresh for each experiment to avoid potential degradation or precipitation over time.[1]
-
Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier to maintain stability.[2]
Q2: I am not observing the expected effect on food intake or body weight in my animal model. What are the possible reasons?
A2: Several factors can contribute to a lack of efficacy in in vivo studies. Consider the following:
-
Animal Model: The effects of this compound on body weight and food intake are mediated specifically through the MCH1 receptor. This has been demonstrated by the lack of effect in Mchr1 knockout (KO) mice.[3][4] Ensure you are using a wild-type model where the MCH1 receptor is expressed and functional.
-
Dosage and Administration: this compound has been shown to be effective when administered orally (p.o.) twice daily.[3] Ensure the dosage is appropriate for your model and that the administration route and frequency are consistent with published studies.
-
Diet-Induced Obesity (DIO) Model: The most significant effects of this compound on body weight have been reported in diet-induced obese (DIO) mice.[3][4] The metabolic state of the animal can influence the outcome.
-
Compound Stability and Formulation: Ensure the in vivo formulation is prepared correctly and administered shortly after preparation to ensure the stability and bioavailability of this compound.
Q3: How can I be sure that the observed effects are specific to MCH1 receptor antagonism?
A3: Demonstrating target specificity is crucial for interpreting your results.
-
Use of Knockout Models: The most definitive way to demonstrate specificity is to include an Mchr1 KO mouse group in your study. This compound has been shown to have no effect on food intake or body weight in these mice.[3][4]
-
Off-Target Effects: this compound was developed to have reduced off-target pharmacology, particularly avoiding Kv11.1 (hERG) channel interactions.[3] However, if you observe unexpected phenotypes, it may be worth investigating potential off-target effects in your specific experimental system.
Q4: Are there any known compensatory mechanisms that could mask the effect of this compound over time?
A4: In long-term studies, the body can adapt to changes in energy balance.
-
Energy Expenditure: this compound has been shown to not only decrease food intake but also to preserve energy expenditure, which counteracts the typical metabolic slowdown seen with weight loss.[3][4] It is beneficial to measure energy expenditure using techniques like indirect calorimetry to get a complete picture of the metabolic effects.
-
Appetite Regulation: The regulation of appetite is complex, involving multiple signaling pathways. While this compound targets the MCH1 receptor, other orexigenic and anorexigenic pathways may be modulated in response to long-term treatment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Species | Assay | Reference |
| IC50 | ~12 nM | Human | GTPγS activity assay | [3] |
| Ki | ~12 nM | Human | Receptor binding assay | [3] |
| hERG (Kv11.1) IC50 | 22 µM | Human | N/A | [3] |
| In Vivo Dosage (mice) | 20, 40, or 60 µmol/kg | Mouse | Oral (p.o.), twice daily | [2] |
| Solubility in DMSO | 30 mg/mL (64.86 mM) | N/A | N/A | [1] |
Experimental Protocols
In Vitro MCH1 Receptor Activity Assay (GTPγS)
This protocol is a generalized procedure based on the description of the assay used to characterize this compound.[3]
-
Cell Culture: Use a cell line stably expressing the human MCH1 receptor (e.g., CHO or HEK293 cells).
-
Membrane Preparation:
-
Grow cells to confluency.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound.
-
Add the MCH peptide to stimulate the receptor.
-
Add [35S]GTPγS and incubate to allow for binding.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of [35S]GTPγS binding against the concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
In Vivo Study in Diet-Induced Obese (DIO) Mice
This protocol is based on the methodology described in studies evaluating the efficacy of this compound.[2][3]
-
Animal Model:
-
Use male C57BL/6J mice.
-
Induce obesity by feeding a high-fat diet (HFD) for a specified period (e.g., 10-12 weeks).
-
-
Acclimatization and Grouping:
-
Acclimatize the animals to handling and the oral gavage procedure.
-
Randomize the mice into treatment groups based on body weight.
-
-
Compound Preparation and Administration:
-
Monitoring:
-
Measure body weight and food intake daily.
-
At the end of the study, collect blood samples for analysis of plasma parameters (e.g., glucose, insulin).
-
Tissues can be collected for further analysis.
-
-
Glucose Tolerance Test (Optional):
-
Fast the mice overnight.
-
Administer a bolus of glucose via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at various time points post-injection (e.g., 0, 15, 30, 60, 120 minutes).
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks the MCH1 receptor, inhibiting downstream signaling that promotes obesity.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in DIO mice.
Troubleshooting Logic for In Vivo Experiments
Caption: A logical flow for troubleshooting unexpected results in this compound in vivo studies.
References
- 1. This compound | MCHR1(GPR24) inhibitor | Weight loss | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1979 Technical Support Center: Optimizing Dosage and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of AZD1979, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The information is intended to assist researchers in designing experiments, optimizing dosage, and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the MCHR1. By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), this compound inhibits the downstream signaling pathways. This action has been shown in preclinical models to reduce food intake and increase energy expenditure, leading to weight loss.[1][2] The effects of this compound are specific to the MCHR1, as demonstrated by the lack of effect on food intake or body weight in MCHR1 knockout mice.[1]
Q2: What were the findings from preclinical studies of this compound?
A2: Preclinical studies in diet-induced obese (DIO) mice and beagle dogs demonstrated that this compound dose-dependently reduces body weight.[1][2] This effect is attributed to a dual mechanism: an initial decrease in food intake and a sustained preservation of energy expenditure.[1][2] In DIO mice, this compound also improved insulin sensitivity.[1]
Q3: What is the known safety and tolerability profile of this compound in humans?
A3: A Phase 1 clinical trial (NCT02072993) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers.[3] However, the study was terminated after meeting predefined study-stopping criteria related to safety.[4] The specific adverse events that led to the termination of the trial have not been made publicly available.
Q4: What are the potential class-wide side effects of MCHR1 antagonists?
A4: While specific data for this compound is limited, research on other MCHR1 antagonists suggests potential for cardiovascular effects. Some MCHR1 antagonists have structural similarities to compounds that can inhibit the hERG potassium channel, which may pose a risk for cardiotoxicity.[5] Additionally, the MCH system is involved in the regulation of emotion and stress.[6] Preclinical studies with other MCHR1 antagonists have shown potential for anxiolytic and antidepressant-like effects.[6] Therefore, central nervous system-related side effects could be a consideration for this class of compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in body weight response in animal models | - Individual differences in metabolism- Inconsistent drug administration- Suboptimal dosage | - Ensure consistent dosing schedule and technique.- Perform a dose-response study to identify the optimal dose for your specific animal model and experimental conditions.- Increase the number of animals per group to improve statistical power. |
| Unexpected behavioral changes in animal models | - Off-target effects- CNS-mediated effects of MCHR1 antagonism | - Carefully observe and document any behavioral changes.- Consider including a battery of behavioral tests in your study design.- If using a known MCHR1 antagonist with a different chemical scaffold as a positive control, compare the behavioral profiles. |
| Difficulty replicating in vitro potency in vivo | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism)- Insufficient CNS penetration | - Perform pharmacokinetic studies to determine the exposure of this compound in your animal model.- If CNS penetration is a concern, consider measuring brain and plasma concentrations of the compound. |
Data Summary
Table 1: In Vitro and Preclinical Data for this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ | ~12 nM | In vitro binding assay | N/A |
| Dosing in DIO mice | 20, 40, 60 µmol/kg (p.o., twice daily) | Mouse | [1] |
| Primary Effects in DIO mice | Dose-dependent reduction in body weight, decreased food intake, preserved energy expenditure, improved insulin sensitivity | Mouse | [1] |
| Primary Effects in dogs | Dose-dependent reduction in body weight | Dog | [1][2] |
Experimental Protocols
Indirect Calorimetry in Diet-Induced Obese (DIO) Mice
Objective: To assess the effect of this compound on energy expenditure.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity.
-
Acclimation: Mice are individually housed in metabolic cages for acclimatization for at least 24 hours before data collection.
-
Treatment: Mice are administered this compound or vehicle at the desired doses and schedule (e.g., 20, 40, or 60 µmol/kg, p.o., twice daily).
-
Data Collection: Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured continuously using an open-circuit indirect calorimetry system. The respiratory exchange ratio (RER = VCO₂/VO₂) is calculated to determine the primary fuel source (carbohydrates vs. fats).
-
Analysis: Energy expenditure is calculated from VO₂ and VCO₂ data. Data are typically analyzed over a 24-hour period, with separate analyses for light and dark cycles.
Pair-Feeding Study in DIO Mice
Objective: To determine if the effect of this compound on body weight is independent of its effect on food intake.
Methodology:
-
Animal Model: As described for indirect calorimetry.
-
Group Allocation:
-
Group 1 (Ad libitum vehicle): Mice receive vehicle and have free access to food.
-
Group 2 (Ad libitum this compound): Mice receive this compound and have free access to food.
-
Group 3 (Pair-fed vehicle): Mice receive vehicle and are given the same amount of food consumed by the this compound-treated group on the previous day.
-
-
Treatment and Feeding:
-
Groups 1 and 2 are treated with vehicle or this compound, respectively, and their daily food intake is measured.
-
Group 3 is treated with vehicle, and their daily food allotment is matched to the average daily intake of Group 2 from the preceding day.
-
-
Data Collection: Body weight and food intake are recorded daily for the duration of the study.
-
Analysis: The change in body weight is compared between the ad libitum this compound group and the pair-fed vehicle group. A greater weight loss in the this compound group would indicate an effect on energy expenditure.
Visualizations
MCHR1 Signaling Pathway
Caption: Simplified MCHR1 signaling cascade.
Experimental Workflow: Dosage Optimization
Caption: Logical workflow for dosage optimization.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1979 In Vivo Stability & Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and formulation of AZD1979 for in vivo experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and formulation for this compound in vivo studies?
A1: this compound can be formulated in various vehicles depending on the animal model and route of administration. For oral gavage in dogs, a suspension of this compound in water containing 0.5% w/v hydroxypropyl methylcellulose and 0.1% w/v polysorbate 80 has been documented.[1] Several commercial suppliers also recommend solvent systems for achieving a clear solution at concentrations of at least 2.5 mg/mL. These include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions of this compound in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in its final diluted formulation for in vivo experiments?
A3: Currently, there is no publicly available data specifically detailing the stability of diluted, ready-to-use working solutions of this compound at room temperature or under refrigerated conditions for a typical experimental duration. As a general best practice for compounds with limited stability information, it is recommended to prepare fresh working solutions immediately before administration. If solutions must be prepared in advance, they should be kept on ice and protected from light to minimize potential degradation.
Q4: What should I do if I observe precipitation in my this compound formulation?
A4: If precipitation occurs during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution. Ensure all components of the vehicle are added sequentially and mixed thoroughly between each addition. If precipitation persists, consider adjusting the solvent composition or the final concentration of the drug.
Q5: Are there any known degradation products of this compound?
A5: There is currently no specific information available in the public domain regarding the degradation products of this compound. General degradation pathways for similar pharmaceutical compounds can involve hydrolysis and oxidation.[2] Forced degradation studies under various stress conditions (e.g., acid, base, heat, light, oxidation) would be necessary to identify potential degradation products.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected in vivo results | Formulation instability or degradation of this compound. | Prepare fresh working solutions for each experiment. If preparing in batches, store aliquots at -80°C and thaw immediately before use. Protect solutions from light and keep on ice. |
| Incomplete dissolution of this compound in the vehicle. | Use gentle heating and/or sonication to ensure complete dissolution. Visually inspect the solution for any particulate matter before administration. | |
| Improper storage of stock solutions. | Adhere to recommended storage conditions (-80°C for 6 months, -20°C for 1 month). Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Precipitation of this compound in the formulation | Low solubility in the chosen vehicle. | Refer to the recommended solvent protocols. Consider using a co-solvent system such as DMSO, PEG300, and Tween-80. |
| Change in temperature or pH of the solution. | Prepare the formulation at a controlled room temperature. Ensure the pH of the final solution is compatible with this compound's solubility profile. | |
| Difficulty achieving the desired concentration | Intrinsic solubility limits of this compound. | Consult the provided formulation protocols for achievable concentrations. For higher concentrations, a suspension may be more appropriate than a solution. |
Quantitative Data Summary
Table 1: Recommended Formulations for this compound In Vivo Experiments
| Vehicle Composition | Achievable Concentration | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | Commercial Supplier Data |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | Commercial Supplier Data |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Commercial Supplier Data |
| 0.5% w/v HPMC, 0.1% w/v Polysorbate 80 in Water | Not Specified | Suspension | [1] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Stock Solution in Solvent | -80°C | 6 months |
| Stock Solution in Solvent | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (Example)
This protocol is based on a common formulation for poorly soluble compounds and is provided as a reference.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to dissolve the powder completely. Vortex if necessary.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogenous.
-
Finally, add saline to reach the desired final volume and concentration. Mix well.
-
If precipitation occurs, gentle warming or sonication may be applied.
-
It is recommended to use the solution immediately after preparation.
Protocol 2: Administration of this compound Suspension (as described in a dog study)
This protocol is adapted from a published study for oral administration.[1]
-
Prepare a suspension of this compound in water containing 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% w/v polysorbate 80.
-
Ensure the particle size of the suspension is appropriate for the intended use (e.g., 90% of particles <20 μm).
-
Administer the suspension via oral gavage at the desired dose volume.
Visualizations
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biomedres.us [biomedres.us]
troubleshooting variability in AZD1979 study results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD1979, a potent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to bind to MCHR1 in the central nervous system, blocking the orexigenic (appetite-stimulating) signals of the endogenous ligand, melanin-concentrating hormone (MCH).[1] This antagonism leads to a reduction in food intake and an increase in energy expenditure, which has been shown to result in weight loss in preclinical animal models.[1][3]
Q2: What are the key in vitro characteristics of this compound?
This compound exhibits high potency and selectivity for the human and mouse MCHR1, with an IC50 value of approximately 12 nM.[1][2][4] It shows low affinity for the MCH2 receptor (IC50 > 40 µM) and the hERG potassium channel (IC50 = 22 µM), the latter being a critical consideration for cardiovascular safety.[1]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5][6] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, dilute the DMSO stock in your appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to minimize solvent-induced cellular toxicity.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
Q: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A: Variability in IC50 values can stem from several factors:
-
Cell Seeding Density: The density at which you plate your cells can significantly impact their response to drug treatment. Higher cell densities can sometimes lead to apparent chemoresistance and an increase in the IC50 value. It is crucial to optimize and maintain a consistent cell seeding density for all experiments.
-
Compound Solubility and Stability: this compound is soluble in DMSO but has low aqueous solubility.[5] Precipitation of the compound in your aqueous assay buffer or cell culture medium can lead to a lower effective concentration and thus a higher apparent IC50. Ensure complete dissolution of your working solutions and visually inspect for any precipitation. The stability of the compound in your specific assay medium over the course of the experiment should also be considered.
-
Assay-Specific Parameters:
-
Incubation Time: The duration of compound exposure can influence the observed IC50. Shorter incubation times might not be sufficient to observe the full antagonistic effect.
-
Agonist Concentration (for functional assays): In functional assays measuring MCHR1 antagonism (e.g., cAMP or calcium flux), the concentration of the MCH agonist used to stimulate the receptor is critical. Using a concentration at or near the EC80 will provide a sensitive window for detecting antagonism.
-
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent range of passage numbers. Cells at very high passage numbers can exhibit altered phenotypes and drug responses.
-
Lot-to-Lot Variability of this compound: If you have recently changed your supplier or lot of this compound, it is advisable to perform a quality control experiment to confirm its potency.
Issue 2: Unexpected or Off-Target Effects
Q: I am observing cellular effects that don't seem to be related to MCHR1 antagonism. What could be happening?
A: While this compound is a selective MCHR1 antagonist, off-target effects are a possibility with any small molecule inhibitor.
-
Mitochondrial Toxicity: There is evidence to suggest that this compound can have mitotoxic effects in certain cell lines, such as HepG2 cybrids.[7] This could manifest as decreased cell viability or altered metabolic activity, especially in cells that are highly reliant on mitochondrial respiration. Consider performing a counter-screen to assess mitochondrial health (e.g., an MTT or Seahorse assay) in your cell model.
-
hERG Channel Interaction: Although this compound has a relatively low affinity for the hERG channel, at high concentrations, it could potentially interfere with its function, which is a common off-target effect for MCHR1 antagonists.[1][8] This is more of a concern for in vivo cardiac safety but could be a confounding factor in certain in vitro models.
-
Non-Specific Cytotoxicity: At high concentrations, many compounds can exhibit non-specific cytotoxicity. It is important to determine a concentration range where this compound specifically inhibits MCHR1 without causing general cellular stress.
Issue 3: Difficulty in Establishing a Stable Assay Signal
Q: I am having trouble getting a consistent and robust signal in my MCHR1 functional assay (e.g., cAMP or calcium flux). What should I check?
A: A stable and reproducible assay window is crucial for obtaining reliable data.
-
Receptor Expression Levels: Ensure that your chosen cell line expresses sufficient levels of MCHR1. Low receptor expression will result in a small signal window.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to GPCR desensitization and internalization, which can diminish the signal.[9] Optimize the timing of agonist stimulation and antagonist pre-incubation.
-
Assay Buffer Components: Components in your assay buffer, such as serum, can sometimes interfere with ligand binding. It is often recommended to perform binding and initial functional assays in a serum-free medium.
-
Choice of Assay: MCHR1 is known to couple to multiple G-protein pathways (Gi/o and Gq), leading to a decrease in cAMP and an increase in intracellular calcium, respectively.[10] If you are not seeing a robust signal with one readout, consider trying an alternative pathway (e.g., switch from a cAMP assay to a calcium flux assay).
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | IC50 | Reference |
| MCHR1 | GTPγS | Human | ~12 nM | [1] |
| MCHR1 | Binding | Human | ~12 nM | [1] |
| MCHR1 | Binding | Mouse | ~12 nM | [1] |
| MCHR2 | Calcium Flux | Human | > 40 µM | [1] |
| hERG | - | Human | 22 µM | [1] |
Table 2: Summary of In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Effect | Dose Range | Reference |
| Body Weight | Dose-dependent reduction | 20-60 µmol/kg | [1] |
| Food Intake | Reduction | 60 µmol/kg | [1] |
| Energy Expenditure | Preserved (not decreased with weight loss) | 60 µmol/kg | [1] |
| Body Fat Mass | Decreased | 20-60 µmol/kg | [1] |
| Plasma Insulin | Decreased | 60 µmol/kg | [1] |
Experimental Protocols
Protocol 1: MCHR1 Functional Antagonism Assay (cAMP Measurement)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells expressing MCHR1 in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a solution of the MCH agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Incubation: Remove the cell culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the MCH agonist to the wells and incubate for a time optimized to give a robust cAMP response (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: MCHR1 Functional Antagonism Assay (Calcium Flux Measurement)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells expressing MCHR1 in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Addition: Use a fluorescent plate reader with an injection system to first establish a baseline fluorescence reading. Inject the this compound solution into the wells and monitor the fluorescence for a short period.
-
Agonist Injection: Inject the MCH agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of this compound will be seen as a reduction in the peak fluorescence signal. Calculate the IC50 of this compound by plotting the inhibition of the calcium response against the antagonist concentration.
Mandatory Visualization
Caption: MCHR1 signaling and the antagonistic action of this compound.
Caption: General experimental workflow for an MCHR1 antagonist assay.
Caption: A logical guide for troubleshooting this compound assay variability.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. medkoo.com [medkoo.com]
- 6. AZD1979_TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent AZD1979 Delivery via Oral Gavage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the consistent oral gavage administration of AZD1979. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for this compound for oral gavage in mice?
A1: Based on published studies, a recommended starting formulation for this compound is a suspension in an aqueous vehicle. A commonly used and effective vehicle for this compound in mice consists of 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.1% Tween 80 in water.[1] This formulation has been used for twice-daily oral gavage administration.[1]
Q2: How do I prepare the this compound suspension?
A2: To ensure a homogenous suspension, it is crucial to follow a systematic preparation method. First, prepare the vehicle by dissolving the HPMC and Tween 80 in water. Then, the this compound powder should be gradually added to the vehicle while continuously stirring or vortexing to ensure uniform dispersion. For poorly soluble compounds, creating a paste with a small amount of the vehicle before bringing it to the final volume can help prevent clumping.[2]
Q3: My this compound suspension appears to be unstable and is settling quickly. What should I do?
A3: Suspension instability is a common issue with poorly soluble compounds. To mitigate this, ensure the suspension is continuously stirred, ideally with a magnetic stirrer, up until the point of drawing it into the dosing syringe. Administer the dose immediately after drawing it to minimize settling within the syringe. If settling remains a significant issue, consider optimizing the viscosity of the vehicle by slightly increasing the concentration of the suspending agent (e.g., HPMC).
Q4: I am observing precipitation of this compound in the dosing syringe. How can I prevent this?
A4: Precipitation in the syringe can lead to inaccurate dosing. This may occur if the compound has limited stability in the chosen vehicle. Ensure the formulation is prepared fresh daily. If using any co-solvents to aid initial dissolution, be aware that dilution with an aqueous vehicle can cause precipitation. It is important to maintain the suspension through continuous mixing. If the problem persists, a different vehicle system may need to be evaluated.
Q5: What is the maximum recommended oral gavage volume for mice?
A5: The maximum recommended dosing volume for oral gavage in mice is typically 10 mL/kg of body weight.[3][4][5] However, administering smaller volumes (e.g., 5 mL/kg) is often recommended to reduce the risk of aspiration pneumonia and rapid shunting of the compound to the duodenum.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the oral gavage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Dosing | - Inaccurate measurement of this compound powder.- Non-homogenous suspension.- Settling of the compound in the syringe. | - Use a calibrated analytical balance for weighing.- Ensure continuous and thorough mixing of the suspension during preparation and prior to dosing.- Administer the dose immediately after drawing it into the syringe. |
| Difficulty in Administration | - Improper animal restraint.- Incorrect gavage needle size or placement. | - Ensure the mouse is properly restrained to align the head, neck, and esophagus.- Select the appropriate gavage needle size based on the animal's weight (e.g., 20-gauge for an adult mouse).[3] - Measure the needle from the mouth to the last rib to ensure correct insertion depth.[5][6] |
| Animal Distress or Injury | - Esophageal or stomach perforation.- Aspiration of the compound into the lungs. | - Never force the gavage needle; it should pass smoothly. If resistance is met, withdraw and re-attempt.[5]- Administer the dose slowly to prevent regurgitation and aspiration.[5]- Monitor the animal for any signs of respiratory distress post-dosing.[3] |
| Formulation Clogging the Gavage Needle | - Particle size of the compound is too large.- Suspension is not uniform. | - If possible, consider micronizing the this compound powder to reduce particle size.- Ensure the suspension is well-mixed and free of large agglomerates before drawing it into the syringe. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (0.5% HPMC with 0.1% Tween 80)
Materials:
-
This compound powder
-
Hydroxypropyl Methylcellulose (HPMC)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Sterile glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders or serological pipettes
Procedure:
-
Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose. Calculate the required mass of this compound, HPMC, and Tween 80.
-
Prepare the Vehicle: a. In a sterile beaker, add the calculated amount of HPMC to the required volume of sterile water while stirring continuously with a magnetic stirrer. b. Once the HPMC is fully dissolved, add the calculated amount of Tween 80 and continue to mix until a clear, homogenous solution is formed.
-
Prepare the this compound Suspension: a. Weigh the calculated amount of this compound powder. b. Gradually add the this compound powder to the prepared vehicle while continuously stirring. c. Continue to stir the suspension for at least 15-30 minutes to ensure uniform dispersion.
-
Storage and Handling: a. It is recommended to prepare the suspension fresh on the day of dosing. b. Store the suspension at room temperature and protect it from light if necessary. c. Always mix the suspension thoroughly immediately before drawing each dose.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringes (e.g., 1 mL)
-
Sterile, ball-tipped gavage needles (e.g., 20-gauge for adult mice)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh each mouse and calculate the precise volume of the this compound suspension to be administered based on the desired mg/kg dose.
-
Animal Restraint: a. Gently restrain the mouse by scruffing the skin over the shoulders to immobilize the head. b. Position the mouse vertically, ensuring a straight line from the head through the neck to the esophagus.[5]
-
Gavage Needle Insertion: a. Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[5][6] b. Gently insert the ball-tipped needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx. c. Advance the needle smoothly into the esophagus to the predetermined depth. Do not apply force if resistance is encountered.
-
Dose Administration: a. Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to deliver the dose. b. After administration, gently withdraw the needle in the same direction it was inserted.
-
Post-Dosing Monitoring: a. Return the mouse to its cage and monitor for 5-10 minutes for any signs of adverse reactions, such as labored breathing or distress.[3]
Visualizations
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. research.fsu.edu [research.fsu.edu]
Technical Support Center: Investigating Potential AZD1979 Resistance in Long-Term Studies
Welcome to the technical support center for researchers utilizing AZD1979 in long-term experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to drug resistance that may arise during your studies. While specific long-term resistance to this compound has not been extensively documented in published literature, this guide draws upon established mechanisms of resistance to other P2X7 receptor antagonists to proactively support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our cell line after prolonged treatment. What could be the underlying cause?
A diminished response to this compound over time may indicate the development of acquired resistance. Based on studies of other P2X7 receptor antagonists, several mechanisms could be at play:
-
Alterations in P2X7 Receptor Expression: Changes in the expression levels of the P2X7 receptor can affect drug efficacy.
-
Expression of P2X7 Splice Variants: The P2X7B isoform has been implicated in resistance to chemotherapy and may contribute to reduced sensitivity to P2X7 antagonists.[1][2] This variant lacks the pore-forming ability of the full-length P2X7A isoform and is associated with pro-survival signaling.[1][2]
-
Modulation of Downstream Signaling Pathways: Alterations in signaling pathways downstream of the P2X7 receptor, such as the PI3K/Akt pathway, can lead to compensatory cell survival and proliferation.[1][3]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy. The P2X7B isoform has been linked to higher efflux activity.[1]
Q2: How can we experimentally confirm the development of resistance to this compound in our cellular model?
To confirm resistance, a series of experiments should be performed to compare the parental (sensitive) cell line with the putative resistant cell line. The key validation is to determine the half-maximal inhibitory concentration (IC50) for this compound in both cell lines. A significant increase in the IC50 value in the long-term treated cells indicates the development of resistance.[4]
Q3: What are the initial steps to investigate the mechanism of potential this compound resistance?
Once resistance is confirmed, you can investigate the underlying mechanisms by:
-
Assessing P2X7 Receptor Expression: Use techniques like quantitative PCR (qPCR), Western blotting, or flow cytometry to compare the expression levels of the P2X7 receptor in parental and resistant cells.
-
Investigating P2X7 Splice Variants: Design specific primers to differentiate between P2X7A and P2X7B isoforms using qPCR or perform Western blotting with isoform-specific antibodies.
-
Analyzing Downstream Signaling: Evaluate the activation status of key signaling molecules in pathways like PI3K/Akt and MAPK/ERK using phospho-specific antibodies in Western blotting.
-
Measuring Drug Efflux: Utilize commercially available drug efflux assay kits to compare the efflux pump activity between the sensitive and resistant cell lines.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in long-term cultures.
| Potential Cause | Troubleshooting Step |
| Cellular Heterogeneity | Perform single-cell cloning to establish a homogenous resistant population.[5] |
| Assay Variability | Standardize cell seeding density and ensure consistent drug exposure times.[6] Use a positive control (a known resistant cell line, if available) and a negative control (parental cell line). |
| Drug Stability | Prepare fresh drug dilutions for each experiment and protect from light if the compound is light-sensitive. |
Issue 2: No significant difference in P2X7 receptor expression between sensitive and resistant cells.
| Potential Cause | Troubleshooting Step |
| Post-translational Modifications | Investigate potential post-translational modifications of the P2X7 receptor, such as phosphorylation or glycosylation, which may affect its function. |
| Receptor Trafficking | Analyze the subcellular localization of the P2X7 receptor using immunofluorescence or cell surface biotinylation assays to see if it is being properly trafficked to the cell membrane. |
| Alternative Resistance Mechanisms | Focus on investigating downstream signaling pathways, drug efflux, or the expression of P2X7 splice variants. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated when comparing a parental (sensitive) cell line to a cell line with acquired resistance to a P2X7 antagonist like this compound.
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| This compound IC50 (µM) | 1.5 | 15.0 | 10 |
| P2X7A mRNA Expression (Relative Units) | 1.0 | 0.4 | -2.5 |
| P2X7B mRNA Expression (Relative Units) | 0.2 | 1.8 | 9 |
| Phospho-Akt/Total Akt Ratio | 1.0 | 3.5 | 3.5 |
| Drug Efflux Activity (Fluorescence Units) | 100 | 450 | 4.5 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[4][7]
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate.
-
Dose Escalation: Once the cells are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[8]
-
Repeat and Expand: Repeat the process of monitoring and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterize Resistant Population: At this point, the cell population is considered resistant. Perform single-cell cloning to generate homogenous resistant clones for further analysis.[5]
-
Confirm Resistance: Determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line to confirm the degree of resistance.
Protocol 2: Assessment of P2X7 Splice Variant Expression by qPCR
-
RNA Extraction: Extract total RNA from both parental and this compound-resistant cells using a standard RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design specific primers for the P2X7A and P2X7B isoforms. Ensure primers span exon-exon junctions to avoid amplification of genomic DNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the designed primers, and the synthesized cDNA. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of each P2X7 isoform in the resistant cells compared to the parental cells.
Visualizations
Caption: P2X7 receptor signaling and potential resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. P2X7 receptor isoform B is a key drug resistance mediator for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. mdpi.com [mdpi.com]
impact of AZD1979 on animal welfare and monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZD1979 in animal models. The information is intended to assist in maintaining animal welfare and ensuring robust experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during animal experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid or excessive weight loss | High dose of this compound, individual animal sensitivity, or synergistic effects with other experimental conditions. | - Immediately reduce the dosage of this compound.- Increase the frequency of animal monitoring.- Provide supplemental nutrition or palatable food to encourage eating.- Consult with a veterinarian to assess the animal's health status. |
| Significant reduction in food and water intake | Expected pharmacological effect of this compound.[1][2][3] | - Ensure fresh, palatable food and water are readily available.- Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).- Consider providing a wet mash or gel-based hydration source.- If anorexia persists, consult with a veterinarian. |
| Lethargy, hunched posture, or reduced activity | General signs of distress or pain in rodents and dogs.[4][5] Could be related to rapid weight loss or other unforeseen side effects. | - Perform a thorough clinical examination of the animal.- Assess for other signs of pain or distress (see FAQs below).- Provide a comfortable and enriched environment.- If signs persist, consider pausing the study for that animal and seeking veterinary advice. |
| Gastrointestinal issues (e.g., diarrhea, constipation) | While not specifically reported for this compound, these can be general side effects of orally administered compounds. | - Monitor fecal output and consistency.- Ensure adequate hydration.- Consult with a veterinarian for appropriate supportive care. |
| Difficulty with oral gavage administration | Animal stress and resistance to the procedure. | - Ensure personnel are properly trained in oral gavage techniques.- Habituate the animals to the procedure with sham dosing before the study begins.[1] - Use appropriate-sized gavage needles and handle animals gently to minimize stress. |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: What are the recommended doses of this compound for mice and dogs?
A1: Published studies have used the following dosing regimens:
-
Diet-Induced Obese (DIO) Mice: 20, 40, or 60 μmol·kg⁻¹ administered orally (p.o.) twice daily.[1]
-
Lean Beagle Dogs: 22, 65, or 216 μmol·kg⁻¹ administered orally (p.o.) once daily.[1]
Q2: How should this compound be prepared for oral administration?
A2: this compound can be formulated in a vehicle such as 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80.[1]
Animal Welfare and Monitoring
Q3: What are the expected pharmacological effects of this compound in animals?
A3: this compound is a melanin-concentrating hormone receptor 1 (MCH1) antagonist.[1][2][3] Its primary effects are a dose-dependent reduction in body weight, driven by both decreased food intake and preserved energy expenditure.[1][2][3]
Q4: What clinical signs of pain or distress should I monitor for in rodents?
A4: Key signs to monitor in rodents include:
-
Hunched posture[5]
-
Reduced grooming and ruffled fur[5]
-
Decreased spontaneous activity[5]
-
Reduced food and water intake[5]
-
Separation from cage mates[5]
-
"Squinty" eyes[5]
-
Increased aggression when handled[5]
-
Piloerection (hair standing on end)
-
Abnormal stance or gait[4]
Q5: What clinical signs of pain or distress should I monitor for in dogs?
A5: Key signs to monitor in dogs include:
-
Reluctance to move[4]
-
Limping[4]
-
Loss of appetite[4]
-
Changes in personality or behavior (e.g., aggression, withdrawal)[4]
-
Excessive licking or scratching of a particular area[4]
-
Vocalization (whimpering, growling)[4]
-
Restlessness or pacing[4]
-
Changes in respiratory rate[4]
Q6: How often should animals be monitored during an this compound study?
A6: A general monitoring schedule should include:
-
Daily: Body weight, food and water intake, and general clinical observations for any signs of distress.
-
Weekly: More thorough health assessments.
-
Increased frequency of monitoring is recommended at the beginning of the study, after any dose adjustments, or if any adverse signs are observed.
Experimental Protocols
Experimental Protocol: Oral Administration of this compound in Mice
-
Habituation: For 6 days prior to the start of the experiment, sham dose the mice by oral gavage with the vehicle solution to acclimate them to the procedure.[1]
-
Randomization: Randomize animals into experimental groups based on their body weights.[1]
-
Dosing: Administer this compound or vehicle by oral gavage at the predetermined dose and frequency (e.g., twice daily).[1]
-
Monitoring: Monitor body weight, food intake, and clinical signs daily.
-
Data Collection: At the end of the study, tissues can be collected for further analysis. For example, brains can be dissected and frozen for receptor occupancy studies.[1]
Quantitative Data Summary
Table 1: Effect of this compound on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (μmol·kg⁻¹) | Administration | Study Duration | Change in Body Weight |
| Vehicle | 0 | p.o. twice daily | 21 days | Gain |
| This compound | 20 | p.o. twice daily | 21 days | Dose-dependent loss |
| This compound | 40 | p.o. twice daily | 21 days | Dose-dependent loss |
| This compound | 60 | p.o. twice daily | 21 days | Dose-dependent loss |
Source: Adapted from Grönberg et al., 2016.[1]
Table 2: Effect of this compound on Body Weight in Lean Beagle Dogs
| Treatment Group | Dose (μmol·kg⁻¹) | Administration | Study Duration | Change in Body Weight |
| Vehicle | 0 | p.o. once daily | 28 days | Stable |
| This compound | 22 | p.o. once daily | 28 days | Dose-dependent loss |
| This compound | 65 | p.o. once daily | 28 days | Dose-dependent loss |
| This compound | 216 | p.o. once daily | 28 days | Dose-dependent loss |
Source: Adapted from Grönberg et al., 2016.[1]
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gup.ub.gu.se [gup.ub.gu.se]
- 4. Recognizing Pain and Distress in Animals | Office of Research [bu.edu]
- 5. Pain Recognition in Laboratory Animals (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
interpreting unexpected results in AZD1979 feeding studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD1979, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The information provided addresses potential unexpected results and offers guidance on interpreting data from feeding studies.
Frequently Asked Questions (FAQs)
Q1: We observed a reduction in body weight with this compound treatment that seems disproportionate to the reduction in food intake. Is this an expected outcome?
A1: Yes, this is a key finding from preclinical studies with this compound. Unlike some MCHR1 antagonists that primarily affect food intake, this compound has a dual mechanism of action. It not only reduces food intake but also appears to preserve or increase energy expenditure. In studies with diet-induced obese (DIO) mice, animals treated with this compound showed a greater body weight loss compared to pair-fed mice that received a vehicle but were given the same amount of food as the this compound group. This suggests that this compound prevents the typical metabolic adaptation of reduced energy expenditure that occurs during caloric restriction.[1][2]
Q2: What is the evidence for this compound's effect on energy expenditure?
A2: Evidence comes from indirect calorimetry and pair-feeding studies in DIO mice. While initial observations in the first few days of treatment may not show a significant difference in energy expenditure, studies conducted after about a week of treatment have shown that this compound-treated mice have increased energy expenditure and spontaneous locomotor activity compared to vehicle-treated controls.[1] This effect on energy expenditure contributes to the observed weight loss.[1][2]
Q3: We are seeing no effect of this compound on body weight or food intake in our mouse model. What could be the reason?
A3: The specificity of this compound for the MCHR1 receptor is well-documented. A critical control experiment is to use MCHR1 knockout (KO) mice. Studies have shown that this compound has no effect on food intake or body weight in MCHR1 KO mice, confirming its on-target mechanism.[1][2] If you are not observing an effect in a wild-type model, consider the following:
-
Compound Integrity and Formulation: Verify the integrity and correct formulation of your this compound compound.
-
Dosing Regimen: Ensure the dose and frequency of administration are appropriate for your model. Preclinical studies in DIO mice have used doses around 60 μmol/kg administered orally twice daily.[1]
-
Animal Model: The metabolic state of your animals is crucial. The effects of this compound on body weight are most pronounced in diet-induced obese models.
Q4: I heard the clinical trial for this compound was terminated. What were the safety concerns?
A4: The Phase I clinical trial for this compound (NCT02072993) in healthy male volunteers was indeed terminated.[3] The publicly available information states that the trial was stopped due to one or more study-stopping criteria related to safety being met. However, the specific adverse events or detailed safety findings that led to this decision have not been publicly disclosed.[3]
Q5: Are there any other unexpected off-target effects reported for this compound?
A5: Recent research has suggested potential mitotoxic effects of this compound. A 2025 study investigated the effects of this compound on mitochondrial function using HepG2 transmitochondrial cybrids. While the full details and quantitative data from this specific study are emerging, it points towards a potential for mitochondrial toxicity, which could be an unexpected adverse effect. This is an area of ongoing investigation and an important consideration for researchers working with this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Variable or inconsistent body weight reduction. | Inconsistent food intake, variability in animal metabolism, or issues with drug administration. | Ensure precise and consistent oral gavage technique. Monitor food intake for individual animals if possible. Increase sample size to account for biological variability. |
| Unexpected mortality in the treatment group. | Although not a widely reported issue in preclinical studies, one study noted two animal deaths (one vehicle, one this compound) likely due to dosing complications.[1] Off-target toxicity at high doses could be a factor. | Refine oral gavage technique to minimize stress and risk of procedural errors. Perform a dose-ranging study to establish the maximum tolerated dose in your specific model. |
| Discrepancy between in vitro potency and in vivo efficacy. | Poor bioavailability, rapid metabolism, or insufficient central nervous system (CNS) exposure. | Conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound in your model. Ensure the formulation is optimized for oral absorption. |
| No difference in body weight between this compound and pair-fed groups in the initial phase of the study. | The energy expenditure effects of this compound may not be apparent in the first few days of treatment. | Continue the pair-feeding study for a longer duration (e.g., beyond 11 days) to observe the divergence in body weight between the two groups, which indicates an effect on energy expenditure.[1] |
Data Presentation
Table 1: Summary of this compound Effects on Body Weight and Food Intake in DIO Mice
| Parameter | Vehicle Control (ad libitum) | This compound (60 μmol/kg, b.i.d.) | Pair-Fed Vehicle Control | Data Source |
| Body Weight Change | Maintained or slight increase | Dose-dependent reduction | Reduction similar to this compound initially, but less pronounced over time | [1] |
| Cumulative Food Intake | Baseline ad libitum intake | Significantly reduced compared to ad libitum vehicle | Matched to the food intake of the this compound group | [1] |
| Specificity | N/A | No effect in MCHR1 KO mice | N/A | [1][2] |
Table 2: Summary of this compound Effects on Energy Expenditure in DIO Mice
| Parameter | Vehicle Control | This compound (60 μmol/kg, b.i.d.) | Time Point of Observation | Data Source |
| Energy Expenditure | Baseline | No significant difference | Days 0-3 | [1] |
| Baseline | Increased | Days 7-10 | [1] | |
| Spontaneous Locomotor Activity | Baseline | No significant difference | Days 0-3 | [1] |
| Baseline | Increased (during light periods) | Days 7-10 | [1] |
Note: The data presented is a qualitative summary of the findings reported in the cited literature, which were primarily illustrated through graphical representations.
Experimental Protocols
Diet-Induced Obese (DIO) Mouse Model
-
Animals: Male C57BL/6 mice are typically used.
-
Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), often containing 60% kcal from fat.
-
Induction Period: Mice are maintained on the HFD for a period of 10-25 weeks to induce obesity and a stable, elevated body weight.
-
Group Allocation: Prior to treatment, mice are randomized into experimental groups based on body weight to ensure homogeneity.
Pair-Feeding Study
-
Objective: To distinguish between the effects of a compound on food intake and its direct effects on metabolism and energy expenditure.
-
Groups:
-
Group 1: Vehicle-treated, fed ad libitum.
-
Group 2: this compound-treated, fed ad libitum.
-
Group 3: Vehicle-treated, pair-fed to Group 2.
-
-
Procedure:
-
An automated food intake monitoring system is used to continuously measure the food consumption of the this compound-treated group.
-
The amount of food consumed by the this compound group over a set interval (e.g., 30 minutes) is then provided to the pair-fed vehicle group in the subsequent interval. This ensures that the pair-fed group consumes the same amount of food as the treated group and mimics their feeding pattern.[1]
-
Body weight and food intake are monitored daily for the duration of the study (e.g., 17 days).[1]
-
Indirect Calorimetry
-
Objective: To measure energy expenditure, respiratory exchange ratio (RER), and spontaneous locomotor activity.
-
Apparatus: A comprehensive laboratory animal monitoring system (CLAMS) or a similar metabolic cage system is used.
-
Procedure:
-
DIO mice are individually housed in metabolic cages with free access to their respective diet (HFD) and water.
-
The system continuously monitors oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
-
Energy expenditure is calculated using the Weir equation: EE (kcal/h) = [3.9 x VO₂ (L/h)] + [1.1 x VCO₂ (L/h)].
-
RER is calculated as the ratio of VCO₂ to VO₂.
-
Locomotor activity is measured using infrared beams within the cages.
-
Measurements are typically taken over a period of 24-48 hours to assess diurnal variations.
-
Mandatory Visualizations
Caption: MCHR1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Feeding Studies.
Caption: Troubleshooting Logic for Unexpected this compound Results.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
Validating AZD1979 Specificity: A Comparative Guide Using Mchr1 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, AZD1979, and its alternatives, with a focus on validating its specificity through the use of Mchr1 knockout (KO) mice. The data and protocols presented herein are compiled from peer-reviewed studies to ensure accuracy and reproducibility.
Introduction to MCHR1 Antagonism and the Need for Specificity Validation
The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, food intake, and other physiological processes. Its effects are primarily mediated through the G-protein coupled receptor, MCHR1. Antagonists of MCHR1, such as this compound, have been developed as potential therapeutics for obesity and related metabolic disorders.
To ensure that the observed pharmacological effects of an MCHR1 antagonist are indeed due to its interaction with the intended target, rigorous specificity validation is crucial. The use of Mchr1 knockout mice provides a definitive in vivo model for this purpose. If an antagonist is specific for MCHR1, it should elicit a biological response in wild-type (WT) animals but have no effect in mice lacking the Mchr1 gene.
Comparative Analysis of MCHR1 Antagonists
This section compares the in vitro potency and binding affinity of this compound with other notable MCHR1 antagonists. The data, summarized in Table 1, highlights the comparable efficacy of these compounds in targeting the MCHR1.
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| This compound | MCHR1 | Binding | Human | ~12 | 12.2 | [1] |
| ALB-127158(a) | MCHR1 | Binding | Human | - | 7 | [2] |
| SNAP-7941 | MCHR1 | Binding | Human | - | 15 | [1] |
| T-226296 | MCHR1 (SLC-1) | Binding | Human | 5.5 | - | [3] |
| MCHR1 (SLC-1) | Binding | Rat | 8.6 | - | [3] |
In Vivo Validation of this compound Specificity
The cornerstone of validating this compound's specificity comes from in vivo studies utilizing Mchr1 KO mice. Research has demonstrated that while this compound effectively reduces body weight and food intake in diet-induced obese (DIO) wild-type mice, it has no such effects in Mchr1 KO mice.[4][5] This demonstrates that the anti-obesity effects of this compound are mediated specifically through the MCHR1 pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments involved in the validation of MCHR1 antagonists.
Mchr1 Knockout Mouse Generation and Genotyping
Mchr1 knockout mice can be generated by designing a targeting vector that inserts loxP sites flanking a critical exon of the Mchr1 gene (e.g., exon 2).[2] These Mchr1-floxed mice can then be crossed with a suitable Cre-driver line to achieve tissue-specific or whole-body knockout.
Genotyping Protocol:
-
DNA Extraction: Genomic DNA is extracted from tail biopsies of mice.
-
PCR Amplification: Polymerase chain reaction (PCR) is performed using primers that flank the targeted region of the Mchr1 gene.
-
Gel Electrophoresis: The PCR products are separated by size using agarose gel electrophoresis. The presence of different band sizes will distinguish between wild-type, heterozygous, and homozygous knockout genotypes.[6]
-
Sequence Verification: For confirmation, the PCR products can be sequenced to verify the deletion of the targeted exon.[6]
Diet-Induced Obesity (DIO) Mouse Model
To study the effects of MCHR1 antagonists on obesity, a diet-induced obesity model is commonly used.
Protocol:
-
Animal Selection: Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.
-
Acclimatization: House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the start of the study.
-
Diet: At 5-8 weeks of age, randomize the mice into two groups.[7][8] One group receives a standard chow diet, while the other receives a high-fat diet (HFD), typically with 42-45% of kilocalories from fat, for a period of 10-15 weeks to induce obesity.[7][8][9]
-
Monitoring: Monitor body weight and food intake weekly throughout the diet administration period.[7][8]
In Vivo Antagonist Administration and Monitoring
Protocol:
-
Animal Groups: Divide the DIO mice and Mchr1 KO mice into vehicle and treatment groups.
-
Drug Formulation and Administration: Formulate the MCHR1 antagonist (e.g., this compound) in a suitable vehicle, such as 0.5% methylcellulose in water.[9] Administer the compound orally (p.o.) via gavage. Dosing regimens can vary, for example, 30 mg·kg−1 once-daily.[9]
-
Measurements:
-
Body Weight and Food Intake: Measure daily, typically 1-2 hours before the dark period.[9]
-
Body Composition: At the end of the study, determine body fat and lean mass using techniques like magnetic resonance imaging (MRI).[7]
-
Metabolic Parameters: Collect blood samples to measure plasma levels of glucose, insulin, leptin, and cholesterol.[7][9]
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA to compare the effects of genotype and treatment.
In Vitro Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for its target receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK-293 cells stably expressing the human MCHR1.[10] This involves cell homogenization and differential centrifugation to isolate the membrane fraction.
-
Binding Reaction: Incubate the cell membranes with a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]Tyr¹⁹-MCH) and varying concentrations of the unlabeled antagonist (e.g., this compound).[10] The reaction is typically carried out in a binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4) for 90 minutes.[10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[10]
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]
MCHR1 Functional Assay (cAMP Measurement)
MCHR1 is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays often measure the ability of an antagonist to block this effect.
Protocol:
-
Cell Culture: Use a cell line expressing MCHR1, such as CHO-K1 cells.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the MCHR1 antagonist.
-
Agonist Stimulation: Stimulate the cells with an MCHR1 agonist (e.g., MCH) in the presence of forskolin (to stimulate cAMP production).
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a LANCE Ultra cAMP kit).
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value for the functional inhibition of the MCHR1 signaling.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MCHR1 signaling pathway and the experimental workflow for validating antagonist specificity.
Caption: MCHR1 Signaling Pathway and this compound Inhibition.
Caption: Workflow for Validating this compound Specificity.
References
- 1. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditional deletion of melanin-concentrating hormone receptor 1 from GABAergic neurons increases locomotor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression of Melanin-Concentrating Hormone Receptor 2 Protects Against Diet-Induced Obesity in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MCHR1 Antagonists: AZD1979 vs. GW803430
In the landscape of therapeutic development for obesity and related metabolic disorders, the melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a promising target. MCHR1 antagonists are being investigated for their potential to reduce body weight by modulating energy balance. This guide provides a detailed, data-driven comparison of two notable MCHR1 antagonists: AZD1979 and GW803430.
Overview of MCHR1 Antagonism
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, with its orexigenic (appetite-stimulating) effects mediated through MCHR1 in the central nervous system.[1][2] Antagonism of this receptor is therefore hypothesized to reduce food intake and potentially increase energy expenditure, leading to weight loss. While rodents express only MCHR1, humans and other species like dogs also express a second receptor, MCHR2, a factor to consider in the translational applicability of these compounds.[1][2]
In Vitro Profile: Potency and Selectivity
Both this compound and GW803430 have demonstrated high potency as MCHR1 antagonists in various in vitro assays. The following table summarizes their key binding and functional parameters.
| Parameter | This compound | GW803430 |
| Target | Melanin-concentrating hormone receptor 1 (MCHR1) | Melanin-concentrating hormone receptor 1 (MCHR1) |
| IC₅₀ | ~12 nM[1][3] | ~13 nM[4] |
| pIC₅₀ | Not Reported | 9.3[4] |
| Kᵢ | 5.1 nM (GTPγS), 12.1 nM (Binding)[5] | 3.8 nM[6] |
Preclinical In Vivo Efficacy
Both compounds have been evaluated in preclinical animal models, primarily in diet-induced obese (DIO) mice, to assess their effects on body weight, food intake, and energy expenditure.
Effects on Body Weight and Food Intake
This compound has been shown to dose-dependently reduce body weight in DIO mice.[2] This weight loss is attributed to an initial decrease in food intake, with an additional contribution from preserved energy expenditure.[2][7] Similarly, chronic oral administration of GW803430 in DIO mice resulted in reduced food intake, body weight, and body fat.[8] Studies with GW803430 also suggest that its anti-obesity effect is due to a combination of decreased energy intake and increased energy expenditure.[8]
Effects on Energy Expenditure and Physical Activity
This compound treatment in DIO mice has been associated with increased energy expenditure and spontaneous locomotor activity, particularly after several days of treatment.[9] For GW803430, an increase in physical activity during the dark phase was observed throughout a 30-day treatment period in DIO mice, contributing to its effect on energy expenditure.[8]
Effects on Glucose Homeostasis
One of the key differentiating factors observed in preclinical studies is the impact of these two antagonists on glucose metabolism. This compound was found to improve insulin sensitivity in DIO mice, as indicated by reduced fasting insulin levels and improved homeostasis model assessment (HOMA) index.[9] In contrast, studies with GW803430 in DIO mice showed no improvement in glucose homeostasis, despite the observed weight loss.[8][9]
Pharmacokinetic Properties
While detailed pharmacokinetic data for both compounds is not fully available in the public domain, some key characteristics have been reported. This compound is described as having "excellent DMPK properties" and was selected as a clinical candidate.[5] For GW803430, good pharmacokinetic properties have been noted in mice, with an oral bioavailability of 31%, a half-life of 11 hours, and significant brain penetration (6:1 brain:plasma concentration).[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MCHR1 signaling pathway and a typical experimental workflow for evaluating MCHR1 antagonists.
Caption: MCHR1 signaling pathway and antagonist mechanism.
Caption: Experimental workflow for preclinical evaluation.
Experimental Protocols
MCHR1 Binding Assay (Competitive)
This assay is designed to determine the affinity of a test compound for MCHR1.
-
Cell Culture: CHO-K1 cells stably expressing human MCHR1 are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.
-
Assay Setup: In a 96-well plate, cell membranes are incubated with a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound (this compound or GW803430).
-
Incubation: The plate is incubated at room temperature to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression. The Kᵢ value is then determined using the Cheng-Prusoff equation.
Diet-Induced Obese (DIO) Mouse Model for Efficacy Testing
This in vivo model is used to evaluate the anti-obesity effects of MCHR1 antagonists.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.
-
Compound Administration: Once the mice reach a predetermined body weight or body fat percentage, they are randomized into treatment groups and receive daily oral administration of the test compound (e.g., this compound or GW803430) or vehicle.
-
Measurements: Body weight and food intake are measured daily.
-
Indirect Calorimetry: A subset of mice may be placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate energy expenditure and the respiratory exchange ratio (RER). Locomotor activity is also monitored in these cages.
-
Glucose Homeostasis: At the end of the study, blood samples are collected for measurement of fasting glucose and insulin levels. An oral or intraperitoneal glucose tolerance test may also be performed.
-
Data Analysis: Statistical analysis is performed to compare the effects of the treatment groups on body weight, food intake, energy expenditure, and glucose parameters.
Conclusion
Both this compound and GW803430 are potent MCHR1 antagonists with demonstrated efficacy in reducing body weight in preclinical models of obesity. Their primary mechanism of action involves a reduction in food intake, complemented by an increase in energy expenditure. A notable distinction lies in their reported effects on glucose homeostasis, with this compound showing improvements in insulin sensitivity that were not observed with GW803430. While this compound progressed to clinical trials, the study was terminated due to safety concerns, highlighting the challenges in translating preclinical findings to human subjects.[10] Further research is necessary to fully elucidate the therapeutic potential and safety profiles of MCHR1 antagonists for the treatment of obesity and metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ovid.com [ovid.com]
- 3. Melanin-concentrating Hormone Receptor (MCHR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Melanin-concentrating Hormone Receptor (MCHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by this compound, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD1979 and Other Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists in Obesity Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of AZD1979, a potent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist, with other key MCHR1 inhibitors. This document synthesizes preclinical data, details experimental methodologies, and visualizes key biological pathways to offer an objective assessment of their potential as therapeutic agents for obesity.
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis and body weight. Its effects are mediated through the MCHR1, a G protein-coupled receptor primarily expressed in the brain. Antagonism of MCHR1 has emerged as a promising strategy for the treatment of obesity, leading to the development of numerous small molecule inhibitors. This guide focuses on this compound and provides a comparative analysis against other notable MCHR1 antagonists.
Quantitative Comparison of MCHR1 Antagonists
The following tables summarize the binding affinities and in vivo efficacy of this compound and other selected MCHR1 antagonists, providing a quantitative basis for comparison.
Table 1: In Vitro Binding Affinity of MCHR1 Antagonists
| Compound | Species | Assay Type | Binding Affinity (Ki / IC50, nM) | Reference |
| This compound | Human | Radioligand Binding | ~12 (IC50) | [1] |
| AMG 076 | Human | [125I]-MCH Displacement | 0.6 (Ki) | [2] |
| BMS-819881 | Rat | Radioligand Binding | 7 (Ki) | |
| GW803430 | Human | Radioligand Binding | 9.3 (pIC50) | |
| SNAP-7941 | Human | Radioligand Binding | 0.57 (Kb) | [3] |
| T-226296 | Human | Radioligand Binding | Not explicitly stated | [4] |
| KRX-104130 | Human | TRF-based Binding | 20 (IC50) | [5] |
| MQ1 | Human | [125I]-MCH-(4-19) Binding | 2.2 (IC50) | [6] |
Table 2: In Vivo Efficacy of MCHR1 Antagonists in Diet-Induced Obese (DIO) Rodent Models
| Compound | Species | Dose | Route | Treatment Duration | Body Weight Reduction (%) | Reference |
| This compound | Mouse | 60 µmol/kg (twice daily) | p.o. | 3 weeks | Significant reduction | |
| AMG 076 | Mouse | 30 mg/kg (daily) | p.o. | 28 days | ~10% | [7] |
| SNAP-7941 | Rat | 30 mg/kg (twice daily) | i.p. | 28 days | Marked and sustained decrease | [8] |
| A specific MCHR1 antagonist | Mouse | 7.5 µ g/day | i.c.v. | Not specified | Completely suppressed weight gain | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
MCHR1 Signaling Pathway
Activation of MCHR1 by its endogenous ligand, MCH, triggers a cascade of intracellular signaling events. The receptor primarily couples to Gαi and Gαq proteins. Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways ultimately influence neuronal activity and regulate appetite and energy expenditure.
Experimental Workflow for In Vivo Efficacy Study
The evaluation of MCHR1 antagonists for their anti-obesity effects typically involves a standardized in vivo experimental workflow using diet-induced obese (DIO) animal models. This process includes acclimatization, baseline measurements, drug administration, and subsequent monitoring of key parameters.
Experimental Protocols
MCHR1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the MCHR1.
Materials:
-
Membrane preparations from cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells).
-
Radioligand, such as [¹²⁵I]-MCH or a tritiated antagonist like [³H]SNAP-7941.
-
Test compounds (MCHR1 antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add binding buffer, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known MCHR1 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[10][11]
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of an MCHR1 antagonist on body weight and food intake in an obese animal model.
Animals:
-
Male C57BL/6J mice are commonly used.
Procedure:
-
Induction of Obesity: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 8-12 weeks) to induce obesity.
-
Acclimatization and Baseline: Animals are housed individually and acclimatized to the experimental conditions. Baseline body weight and food intake are recorded for several days before the start of treatment.
-
Randomization and Dosing: Mice are randomized into treatment groups (vehicle control and different doses of the MCHR1 antagonist). The drug is typically administered orally (p.o.) or via intraperitoneal (i.p.) injection, once or twice daily.
-
Monitoring: Body weight and food intake are measured daily throughout the study (e.g., 21-28 days). Other parameters such as body composition (using techniques like DEXA or MRI), plasma biomarkers (e.g., glucose, insulin, lipids), and energy expenditure (using metabolic cages) may also be assessed.
-
Data Analysis: The changes in body weight and food intake from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the treatment effects compared to the vehicle control group.[9][12]
Conclusion
This compound has demonstrated its potential as a potent MCHR1 antagonist with efficacy in preclinical models of obesity. Its mechanism of action, involving both a reduction in food intake and preservation of energy expenditure, is consistent with the therapeutic goals for an anti-obesity agent. The comparative data presented in this guide situates this compound among other key MCHR1 antagonists, highlighting its comparable in vitro potency. While many MCHR1 antagonists have shown promise in animal models, the translation to clinical success has been challenging. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in the field to design and interpret studies aimed at further elucidating the therapeutic potential of MCHR1 antagonism.
References
- 1. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SNAP-7941 : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 9. Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of AZD1979 and Other Anti-Obesity Compounds
In the landscape of anti-obesity therapeutics, a diverse array of compounds with distinct mechanisms of action are under investigation. This guide provides a comparative overview of the preclinical efficacy of AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, against other notable anti-obesity compounds: the glucagon-like peptide-1 (GLP-1) receptor agonists (liraglutide and semaglutide), a pancreatic lipase inhibitor (orlistat), and a sympathomimetic amine (phentermine). The data presented is collated from various preclinical studies, primarily in diet-induced obese (DIO) mouse models, to offer a comparative perspective. It is important to note that these findings are not from direct head-to-head trials but represent an aggregation of individual study results.
Mechanism of Action and Preclinical Efficacy
The anti-obesity effects of these compounds are rooted in their unique molecular mechanisms, which translate to varying degrees of efficacy in preclinical models.
This compound is a potent and selective antagonist of the MCHR1. Melanin-concentrating hormone (MCH) is a neuropeptide that plays a role in regulating energy homeostasis and stimulating appetite. By blocking the MCHR1 in the central nervous system, this compound reduces food intake and preserves energy expenditure, leading to weight loss.[1][2][3] Preclinical studies in diet-induced obese (DIO) mice have demonstrated that this compound dose-dependently reduces body weight.[4] This weight loss is attributed to both a decrease in food consumption and a prevention of the adaptive decrease in energy expenditure that typically accompanies caloric restriction.[4]
GLP-1 Receptor Agonists (Liraglutide and Semaglutide) mimic the action of the endogenous incretin hormone GLP-1. They act on GLP-1 receptors in the brain to suppress appetite and in the gastrointestinal tract to slow gastric emptying, leading to a feeling of fullness.[5][6] Both liraglutide and semaglutide have shown significant efficacy in reducing body weight in DIO mice.[7][8][9] Semaglutide, in particular, has demonstrated robust dose-dependent weight loss in preclinical models.[10]
Orlistat functions locally in the gastrointestinal tract as a potent inhibitor of gastric and pancreatic lipases. These enzymes are crucial for the digestion of dietary fats. By inhibiting these lipases, orlistat prevents the absorption of a portion of dietary triglycerides, which are then excreted, resulting in a caloric deficit.[11][12][13] Studies in DIO mice have shown that orlistat treatment can lead to a significant reduction in body weight compared to controls.[12]
Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine in the hypothalamus, leading to a reduction in appetite.[14][15] It is typically used for short-term weight management. In preclinical studies using DIO mice, phentermine has been shown to produce weight loss, and its combination with other drugs like liraglutide has been explored for enhanced efficacy.[14][16]
Quantitative Data from Preclinical Studies
The following table summarizes the approximate percentage of body weight loss observed in diet-induced obese (DIO) mice from separate preclinical studies for each compound. It is crucial to interpret this data with caution as experimental conditions such as the specific high-fat diet, duration of treatment, and drug dosages varied between studies.
| Compound | Animal Model | Approximate Body Weight Loss (%) | Study Duration | Reference(s) |
| This compound | DIO Mice | Dose-dependent reduction | Not specified | [4] |
| Liraglutide | DIO Rats | Significant reduction | 12 weeks | [17] |
| DIO Mice | Significant reduction | 21 days | [14][16] | |
| Semaglutide | DIO Mice | ~22% (at highest dose) | 3 weeks | [10] |
| DIO Mice | Significant reduction | 12 weeks | [18] | |
| Orlistat | DIO Mice | Significant reduction | 3 months | [12] |
| Phentermine | DIO Mice | ~6.2% | 21 days | [14][16] |
| Phentermine + Liraglutide | DIO Mice | ~20% | 21 days | [14][16] |
Experimental Protocols
The following are generalized protocols for key experiments frequently cited in the preclinical evaluation of these anti-obesity compounds.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to developing obesity and metabolic syndrome when fed a high-fat diet.
-
Housing: Mice are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: At approximately 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (typically 45-60% of calories from fat).
-
Induction of Obesity: Mice are maintained on the high-fat diet for a period of 8-16 weeks to induce a significant increase in body weight and adiposity compared to control mice on a low-fat diet.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly) to track the development of obesity.
Indirect Calorimetry
Indirect calorimetry is used to measure energy expenditure and the respiratory exchange ratio (RER), providing insights into metabolic rate and substrate utilization (carbohydrate vs. fat oxidation).[19][20][21][22][23]
-
Acclimation: Mice are individually housed in metabolic cages (e.g., CLAMS) for an acclimation period (typically 24-48 hours) before data collection begins.
-
Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a set period (e.g., 24-48 hours).
-
Calculations:
-
Energy Expenditure (EE): Calculated using the Weir equation: EE = (3.941 x VO2) + (1.106 x VCO2).
-
Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.
-
-
Activity Monitoring: Locomotor activity is often simultaneously recorded using infrared beams to correlate energy expenditure with physical activity.
Pair-Feeding Studies
Pair-feeding is a crucial control in anti-obesity drug studies to differentiate the effects of the drug on energy expenditure from those solely due to reduced food intake.[24][25][26]
-
Group Allocation: Obese mice are divided into at least three groups:
-
Ad libitum control: Receives vehicle and has free access to food.
-
Drug-treated group: Receives the test compound and has free access to food.
-
Pair-fed control group: Receives vehicle and is given the same amount of food consumed by the drug-treated group on the previous day.
-
-
Procedure: The food intake of the drug-treated group is measured daily. The following day, the pair-fed group is provided with that exact amount of food.
-
Outcome Measures: Body weight, body composition, and other metabolic parameters are compared between the groups. If the drug-treated group loses more weight than the pair-fed group, it suggests the drug has an effect on energy expenditure independent of its effect on appetite.
Signaling Pathways and Experimental Workflows
This compound: MCHR1 Antagonism Signaling Pathway
GLP-1 Receptor Agonist Signaling Pathway
Orlistat: Pancreatic Lipase Inhibition
Phentermine: Sympathomimetic Appetite Suppression
Experimental Workflow: Preclinical Anti-Obesity Drug Evaluation
References
- 1. Effects of semaglutide on metabolism and gut microbiota in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by this compound, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of liraglutide in mice with diet-induced obesity studied by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Orlistat-Induced Gut Microbiota Modification in Obese Mice | Semantic Scholar [semanticscholar.org]
- 12. Orlistat-Induced Gut Microbiota Modification in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluation of gut microbiota alterations following orlistat administration in obese mice [frontiersin.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Frontiers | Lorcaserin and phentermine exert anti-obesity effects with modulation of the gut microbiota [frontiersin.org]
- 16. Determining the Effects of Combined Liraglutide and Phentermine on Metabolic Parameters, Blood Pressure, and Heart Rate in Lean and Obese Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liraglutide suppresses obesity and promotes browning of white fat via miR-27b in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Effects of semaglutide on vascular structure and proteomics in high-fat diet-induced obese mice [frontiersin.org]
- 19. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 20. Coupling of energy intake and energy expenditure across a temperature spectrum: impact of diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Phenotyping in Mice with NASH Using Indirect Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Health Effects of Alternate Day Fasting Versus Pair-Fed Caloric Restriction in Diet-Induced Obese C57Bl/6J Male Mice [frontiersin.org]
Validating the Anorectic Effects of AZD1979 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anorectic effects of AZD1979, a potent and selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, with other MCH1 receptor antagonists and alternative therapeutic agents. The information presented is based on preclinical and clinical data to assist researchers in evaluating the potential of this compound in new experimental models of obesity and metabolic disorders.
Mechanism of Action: MCH1 Receptor Antagonism
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy balance by promoting food intake and decreasing energy expenditure. It exerts its effects by binding to the MCH1 receptor, a G-protein coupled receptor predominantly expressed in the brain. This compound acts as a competitive antagonist at the MCH1 receptor. By blocking the binding of MCH, this compound is expected to reduce food intake and increase energy expenditure, thereby leading to weight loss.[1][2]
The signaling pathway of the MCH1 receptor involves coupling to Gi/o and Gq proteins. Activation of the Gi/o pathway leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+). By blocking these pathways, this compound mitigates the orexigenic (appetite-stimulating) and energy-conserving effects of MCH.
Comparative Efficacy of this compound and Other Anorectic Agents
The anorectic effects of this compound have been primarily evaluated in diet-induced obese (DIO) mice. The following tables summarize the key findings in comparison to other MCH1 receptor antagonists and a representative of a different class of anorectic drugs, the GLP-1 receptor agonists.
Table 1: In Vivo Efficacy of MCH1 Receptor Antagonists
| Compound | Animal Model | Dose | Route of Administration | Key Findings on Body Weight and Food Intake | Citation(s) |
| This compound | DIO C57BL/6 Mice | 20, 40, 60 µmol/kg | Oral (twice daily) | Dose-dependent reduction in body weight. At 60 µmol/kg, significant decrease in cumulative food intake. | [3] |
| SNAP-7941 | Rats | 3, 10, 30 mg/kg | Intraperitoneal | Dose-dependent decrease in palatable food (sweetened condensed milk) consumption. At 10 mg/kg twice daily for 7 days, rats gained 26% less weight than vehicle-treated rats. | [4][5] |
| ALB-127158(a) | Overweight/Obese Humans | 50-300 mg/day | Oral | Safe and well-tolerated. At the highest dose, a slight reduction in self-reported 'hunger' and 'desire to eat' was observed. Limited efficacy attributed to poor CNS exposure. | [6] |
Table 2: Comparison of Anorectic Effects: MCH1R Antagonism vs. GLP-1R Agonism
| Feature | This compound (MCH1R Antagonist) | GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) |
| Primary Mechanism | Blocks MCH1 receptor in the CNS | Activates GLP-1 receptors in the CNS and periphery |
| Effect on Food Intake | Decreases food intake | Potently suppresses appetite and delays gastric emptying |
| Effect on Energy Expenditure | Preserves energy expenditure during weight loss | May increase energy expenditure |
| Animal Models | Effective in DIO mice and dogs | Effective in various rodent models of obesity |
| Clinical Status | Preclinical development | Approved for the treatment of obesity and type 2 diabetes |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to validate the anorectic effects of this compound.
Diet-Induced Obesity (DIO) Mouse Model
This model is fundamental for studying the effects of anti-obesity compounds in a context that mimics human obesity resulting from a high-fat, high-sugar diet.
Protocol:
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity on a high-fat diet.
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically containing 45-60% of calories from fat.
-
Induction Period: Mice are maintained on the HFD for a period of 10-16 weeks to induce a significant increase in body weight and adiposity compared to control mice on a standard diet.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly) throughout the induction period.
-
Compound Administration: Once the obese phenotype is established, animals are randomized into treatment groups for the administration of the test compound (e.g., this compound) or vehicle.
Indirect Calorimetry
This technique is used to measure energy expenditure and the respiratory exchange ratio (RER), providing insights into the metabolic effects of a compound.
Protocol:
-
Acclimatization: DIO mice are individually housed in metabolic cages (e.g., CLAMS - Comprehensive Lab Animal Monitoring System) for at least 24 hours to acclimate to the new environment.
-
Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a set period (e.g., 24-48 hours).
-
Parameters Calculated:
-
Energy Expenditure (Heat): Calculated from VO2 and VCO2 using the Weir equation.
-
Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2. An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 suggests fat oxidation.
-
-
Treatment: The test compound or vehicle is administered, and measurements are continued to assess the compound's effect on energy metabolism.
Pair-Feeding Study
This study design is employed to determine if the weight-lowering effect of a compound is solely due to its impact on food intake or if it also involves an increase in energy expenditure.[5][7]
Protocol:
-
Group Allocation: Three groups of DIO mice are used:
-
Group 1 (Ad libitum): Receives the test compound and has free access to food.
-
Group 2 (Pair-fed): Receives the vehicle and is given the same amount of food consumed by the ad libitum group on the previous day.
-
Group 3 (Vehicle control): Receives the vehicle and has free access to food.
-
-
Food Measurement: The food intake of the ad libitum group is measured daily.
-
Food Allocation: The measured amount of food is then provided to the pair-fed group for the following day.
-
Body Weight Monitoring: The body weights of all three groups are monitored throughout the study.
-
Interpretation:
-
If the ad libitum group loses more weight than the pair-fed group, it suggests that the compound also increases energy expenditure.
-
If the weight loss is similar between the ad libitum and pair-fed groups, the effect is likely primarily due to reduced food intake.
-
Alternative Anorectic Mechanisms: GLP-1 Receptor Agonism
For a comprehensive evaluation, it is valuable to compare the MCH1 receptor antagonist mechanism with other established anorectic pathways. Glucagon-like peptide-1 (GLP-1) receptor agonists represent a highly successful class of anti-obesity medications.
GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion. GLP-1 receptor agonists mimic the effects of endogenous GLP-1, which include:
-
Central Nervous System: Acting on the hypothalamus and brainstem to increase satiety and reduce appetite.
-
Gastrointestinal Tract: Delaying gastric emptying, which contributes to a feeling of fullness.
The signaling pathway for the GLP-1 receptor primarily involves coupling to the Gs protein, which activates adenylyl cyclase and increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA).
Conclusion
This compound demonstrates promise as an anorectic agent through its potent and selective antagonism of the MCH1 receptor. Preclinical studies in DIO mice have validated its efficacy in reducing body weight and food intake while preserving energy expenditure. For researchers investigating novel anti-obesity therapeutics, this compound provides a valuable tool for exploring the role of the MCH pathway in various models of metabolic disease. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate the design of new studies and the objective evaluation of this compound's therapeutic potential against other anorectic agents.
References
- 1. Effects of MCH and a MCH1-receptor antagonist on (palatable) food and water intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, this compound, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Efficacy Analysis of AZD1979 and Other MCHR1 Antagonists in Obesity Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with other compounds in its class. The information is compiled from publicly available preclinical and clinical data to support research and development in the field of obesity treatment.
Introduction to this compound and the Role of MCHR1 Antagonism in Obesity
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and body weight. Its effects are mediated through the MCH1 receptor (MCHR1), a G-protein coupled receptor primarily expressed in the brain. Antagonism of MCHR1 is a therapeutic strategy that has been explored for the treatment of obesity. This compound is a potent and selective MCHR1 antagonist that has been evaluated in preclinical models for its effects on body weight, food intake, and energy expenditure. A number of other MCHR1 antagonists have also been investigated, with varying degrees of success in preclinical and early-stage clinical trials. This guide aims to summarize and compare the available efficacy data for this compound and its counterparts.
Efficacy Data of this compound
Preclinical studies have demonstrated the effects of this compound on key metabolic parameters in diet-induced obese (DIO) animal models. The primary mechanism of action is the blockade of MCHR1 signaling, leading to a reduction in food intake and an increase in energy expenditure.
| Parameter | Animal Model | Dosage | Effect | Reference |
| Body Weight | Diet-Induced Obese (DIO) Mice | Dose-dependent | Significant reduction in body weight gain.[1] | Ploj et al., 2016 |
| Food Intake | Diet-Induced Obese (DIO) Mice | Dose-dependent | Initial decrease in food intake. | Ploj et al., 2016 |
| Energy Expenditure | Diet-Induced Obese (DIO) Mice | Not specified | Preserved energy expenditure during weight loss.[1] | Ploj et al., 2016 |
| Body Weight | Beagle Dogs | Dose-dependent | Dose-dependent reduction in body weight.[1] | Ploj et al., 2016 |
It is important to note that a Phase 1 clinical trial of this compound was terminated due to safety concerns, and as such, no human efficacy data is publicly available.[2]
Comparative Analysis with Other MCHR1 Antagonists
Several other MCHR1 antagonists have been developed and evaluated. The following table summarizes the available information on their efficacy and developmental status. Direct quantitative comparisons are challenging due to the limited availability of public data for many of these compounds.
| Compound | Developer | Highest Development Stage | Key Preclinical/Clinical Findings | Reason for Discontinuation (if applicable) |
| SNAP-7941 | - | Preclinical | Reduced weight gain in rats fed a high-fat diet.[3] Inhibited MCH-induced food intake.[3] | Not specified |
| T-226296 | Takeda | Preclinical | One of the first small molecule MCHR1 antagonists providing pharmacological evidence for the therapeutic utility in obesity. | Not specified |
| GW856464 | GlaxoSmithKline | Phase 1 | - | Low bioavailability.[4][5] |
| AMG-076 | Amgen | Phase 1 | Dose-related reduction in weight gain in wild-type mice.[6] | Discontinued for undisclosed reasons.[4] |
| NGD-4715 | Neurogen/Ligand | Phase 1 | Safe and well-tolerated; showed some desirable effects on glucose and lipid metabolism.[4] | Induced cytochrome P450 enzyme CYP3A4, leading to potential for drug-drug interactions.[4] |
| ALB-127158(a) | AMRI | Phase 1 | Well-tolerated; some subjects reported loss of appetite.[5][7] | Insufficient CNS exposure.[4] |
| BMS-830216 | Bristol-Myers Squibb | Phase 1b | Generally safe and well-tolerated in a 28-day study.[7] | No significant weight loss or reduction in food intake observed.[7] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol is a standard method for inducing obesity in mice to study the effects of anti-obesity compounds.
-
Animal Selection: Use male C57BL/6J mice, typically starting at 6-8 weeks of age.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD), typically with 45-60% of calories derived from fat.[8]
-
-
Acclimation: Allow mice to acclimate to the facility and diet for at least one week before the start of the experiment.
-
Treatment: Administer the test compound (e.g., this compound) or vehicle to the DIO mice via the desired route (e.g., oral gavage) for the specified duration.
-
Monitoring:
Indirect Calorimetry in Mice
Indirect calorimetry is used to measure energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).[3][5][9]
-
System Setup: Use an open-circuit indirect calorimetry system (e.g., Oxymax).
-
Acclimation: Acclimate the mice to the metabolic cages for a period (e.g., 24 hours) before data collection to minimize stress-related effects.
-
Data Collection:
-
Place a single mouse in each sealed metabolic cage with ad libitum access to food and water.
-
Air is passed through the cage at a known flow rate. The system measures the concentrations of O2 and CO2 in the air entering and exiting the cage.
-
VO2 and VCO2 are calculated from the differences in gas concentrations and the flow rate.
-
The Respiratory Exchange Ratio (RER = VCO2/VO2) is calculated to determine the primary fuel source (carbohydrates or fats).
-
Energy expenditure (Heat) is calculated using the Weir equation: Heat (kcal/hr) = 3.9 x VO2 + 1.1 x VCO2.
-
-
Data Analysis: Analyze the data over a 24-hour period to assess diurnal variations in energy expenditure.
Visualizations
MCHR1 Signaling Pathway
Caption: MCHR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for assessing the efficacy of an anti-obesity compound.
References
- 1. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ndineuroscience.com [ndineuroscience.com]
Selecting the Optimal MCHR1 Antagonist for Preclinical Obesity Research
A Comparative Guide for Researchers
For researchers investigating the role of the melanin-concentrating hormone (MCH) system in obesity and metabolic disorders, the selection of a suitable MCHR1 antagonist is a critical experimental decision. The market offers a variety of antagonists, each with distinct pharmacological profiles. This guide provides a comprehensive comparison of leading MCHR1 antagonists, focusing on their potency, selectivity, blood-brain barrier permeability, and in vivo efficacy, to aid researchers in making an informed choice for their specific research question.
The primary research question addressed by this guide is: Which MCHR1 antagonist is most suitable for in vivo studies of obesity and related metabolic disorders in rodent models? Key considerations for this application include high potency and selectivity for MCHR1, excellent central nervous system (CNS) penetration, and demonstrated efficacy in reducing body weight and improving metabolic parameters in preclinical models of obesity.
Comparative Analysis of MCHR1 Antagonists
The following tables summarize the key pharmacological parameters of several widely studied MCHR1 antagonists. It is important to note that direct comparison of absolute values across different studies should be done with caution, as experimental conditions may vary.
Table 1: In Vitro Potency and Selectivity of MCHR1 Antagonists
| Compound | MCHR1 Binding Affinity (Ki, nM) | MCHR1 Functional Antagonism (IC50, nM) | hERG Inhibition (IC50, µM) | Selectivity (hERG IC50 / MCHR1 Ki) |
| SNAP-94847 | 2.2 | 1.2 (Ca2+ mobilization) | >10 | >4545 |
| GW-803430 | 3.8 | ~13 (Ca2+ influx) | >10 | >2631 |
| AMG 076 | 0.6 | 1.2 (Ca2+ mobilization) | 1.8 | 3000 |
| T-226296 | 5.5 (human), 8.6 (rat) | ~100-160 (Ca2+ & cAMP) | - | - |
| S-38147 | Low nanomolar range | - | - | - |
Data compiled from multiple sources. Assay conditions may vary.
Table 2: In Vivo Efficacy of MCHR1 Antagonists in Diet-Induced Obesity (DIO) Models
| Compound | Animal Model | Dose and Administration | Key Findings |
| SNAP-94847 | Rat | 30 mg/kg, i.p. | Decreased high-fat food-reinforced operant responding.[1] |
| GW-803430 | Mouse (DIO) | 0.3, 3, 15 mg/kg, p.o., daily | Dose-dependent reduction in food intake, body weight, and body fat.[1] |
| AMG 076 | Mouse (DIO) | 3, 10, 100 mg/kg/day in diet | Dose-related reduction in weight gain, associated with decreased food intake and increased energy expenditure.[2][3] |
| T-226296 | Rat | 30 mg/kg, p.o. | Suppressed MCH-stimulated food intake. |
| NGX-1 | Rat (DIO) | 10 mg/kg, p.o. | Significantly decreased body weight gain in rats on a high-fat diet.[4] |
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of MCHR1 antagonists. Below are representative protocols for key in vitro and in vivo assays.
MCHR1 Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the MCHR1 receptor.
-
Receptor Preparation: Prepare cell membranes from a stable cell line overexpressing the human MCHR1 (e.g., HEK293 or CHO cells). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.[5]
-
Assay Buffer: Use a buffer such as 25 mM HEPES (pH 7.4) containing 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.[6]
-
Radioligand: A commonly used radioligand is [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH at a concentration near its Kd (e.g., 0.06-0.1 nM).[6]
-
Competition Reaction: Incubate the cell membranes (0.5-1.0 µg protein) with the radioligand and increasing concentrations of the unlabeled test antagonist for 90 minutes at room temperature.[6]
-
Separation and Detection: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove non-specific binding.[6] Radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
MCHR1 Functional Assays
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a downstream effect of MCHR1 activation via the Gq pathway.
-
Cell Culture: Plate CHO or HEK293 cells stably expressing MCHR1 in 96-well or 384-well black-walled plates and culture overnight.[7]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[7]
-
Antagonist Pre-incubation: Add varying concentrations of the MCHR1 antagonist to the cells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Add a fixed concentration of MCH (e.g., EC80) to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the MCH-induced calcium response against the antagonist concentration to determine the IC50 value.
cAMP Accumulation Assay
This assay measures the ability of an antagonist to reverse the MCH-induced inhibition of adenylyl cyclase, which is mediated by the Gi pathway.
-
Cell Culture: Plate MCHR1-expressing cells in a suitable multi-well plate and culture overnight.
-
Assay Procedure:
-
Pre-treat cells with the MCHR1 antagonist at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and a fixed concentration of MCH.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: Determine the IC50 of the antagonist by plotting the reversal of MCH-mediated inhibition of cAMP production against the antagonist concentration.
In Vivo Diet-Induced Obesity (DIO) Model
This model is used to evaluate the efficacy of MCHR1 antagonists in a physiologically relevant context of obesity.
-
Animal Model: Use a mouse strain susceptible to DIO, such as C57BL/6J mice.[8][9]
-
Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.[10][11] A control group should be fed a standard chow diet.
-
Antagonist Administration: Administer the MCHR1 antagonist at various doses via a clinically relevant route, typically oral gavage (p.o.) or mixed in the diet.[10] A vehicle control group is essential.
-
Monitoring: Monitor body weight and food intake regularly (e.g., daily or twice weekly).[10]
-
Metabolic Phenotyping: At the end of the treatment period, perform metabolic assessments such as:
-
Glucose and insulin tolerance tests.
-
Measurement of plasma levels of glucose, insulin, leptin, and lipids.[10]
-
Body composition analysis (e.g., using DEXA or MRI) to determine fat and lean mass.
-
Energy expenditure measurement using indirect calorimetry.
-
-
Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the antagonist-treated groups and the vehicle-treated control group.
Mandatory Visualizations
Caption: MCHR1 Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion and Recommendation
Based on the compiled data, GW-803430 and AMG 076 emerge as strong candidates for in vivo studies targeting obesity. Both compounds exhibit high potency for MCHR1 and have demonstrated significant efficacy in reducing body weight in diet-induced obesity models.[1][2][3] A critical differentiating factor is their selectivity profile, particularly concerning hERG inhibition, which is a known liability for many MCHR1 antagonists.[12][13][14] AMG 076 was specifically optimized to reduce hERG liability, making it a potentially safer option for chronic in vivo studies.[15][16]
For initial proof-of-concept studies, the choice may depend on commercial availability and cost. However, for long-term studies or those where cardiovascular safety is a primary concern, AMG 076 represents a more refined tool. It is imperative for researchers to consider the specific aims of their study and, if possible, perform a head-to-head comparison of their chosen antagonists under their specific experimental conditions. This guide serves as a starting point to facilitate this critical decision-making process.
References
- 1. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Document: Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition. (CHEMBL2029200) - ChEMBL [ebi.ac.uk]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling AZD1979
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, AZD1979. The following procedural guidance is based on standard laboratory safety protocols and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Body | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Use in a Well-Ventilated Area | Work should be conducted in a fume hood or other well-ventilated space to minimize inhalation exposure. For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. Consult the specific SDS for detailed respiratory protection requirements. |
Operational and Disposal Plans
Proper operational procedures and disposal plans are critical for maintaining a safe laboratory and environment.
Handling and Storage:
-
Preparation: Solutions should be prepared in a designated area, preferably within a chemical fume hood, to control for potential dust or aerosol generation.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Spills: In the event of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. The area should then be decontaminated.
Disposal: All waste materials contaminated with this compound, including empty containers, unused product, and contaminated PPE, should be considered chemical waste. Disposal must be in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Safe handling workflow for this compound.
This structured approach ensures that all necessary safety precautions are taken at each step of the experimental process, from preparation to disposal. By adhering to these guidelines, researchers can minimize risks and maintain a safe and efficient laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
